6-Iodo-7H-pyrrolo[2,3-d]pyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-1-4-2-8-3-9-6(4)10-5/h1-3H,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOGMQOISFIHSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=NC=NC=C21)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Iodo-7H-pyrrolo[2,3-d]pyrimidine CAS number and physical properties
The following technical guide details the properties, synthesis, and applications of 6-Iodo-7H-pyrrolo[2,3-d]pyrimidine , a critical scaffold in medicinal chemistry.
CAS Number: 1998215-95-4 Primary Application: Kinase Inhibitor Scaffold & Synthetic Intermediate
Part 1: Chemical Identity & Structural Resolution
The nomenclature for pyrrolo[2,3-d]pyrimidines (7-deazapurines) often leads to ambiguity between IUPAC numbering and historical "purine-based" numbering. It is critical to distinguish the 6-iodo isomer (target) from the more common 5-iodo or 4-iodo isomers.
Identification Data
| Parameter | Detail |
| Chemical Name | This compound |
| CAS Number | 1998215-95-4 |
| Synonyms | 6-Iodo-7-deazapurine (IUPAC numbering); 8-Iodo-7-deazapurine (Purine numbering equivalent) |
| Molecular Formula | C₆H₄IN₃ |
| Molecular Weight | 245.02 g/mol |
| SMILES | Ic1cc2ncncc2[nH]1 |
| InChI Key | Unique key required for database verification (isomer specific) |
Structural Isomerism Alert
Researchers must verify the substitution pattern using 1H NMR or crystallography, as commercial labels vary.
-
Target (C6-Iodo): Iodine at the pyrrole
-position (adjacent to NH). Used for C6-arylation via Suzuki coupling. -
Isomer A (C5-Iodo): CAS 175791-53-4.[1] Iodine at the pyrrole
-position.[2][3][4] Product of electrophilic halogenation (NIS). -
Isomer B (C4-Iodo): CAS 1100318-96-4.[2] Iodine on the pyrimidine ring.[5][2][6][7] Often called "6-iodo-7-deazapurine" in older literature (referencing purine C6).
Figure 1: Structural distinction between the 6-iodo target and common regioisomers.
Part 2: Physical & Chemical Properties
Quantitative data below is aggregated from experimental reports on the core scaffold and its close analog, 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine.
| Property | Value / Description | Note |
| Physical State | Solid powder | Typically off-white to beige. |
| Melting Point | >200 °C (Decomposes) | Inferred from 4-Cl analog (MP 219°C). |
| Solubility (Water) | Low (< 1 mg/mL) | Hydrophobic heteroaromatic core. |
| Solubility (Organic) | High in DMSO, DMF, DMA | Suitable for cross-coupling reactions. |
| pKa | ~13 (Pyrrole NH) | Weakly acidic; requires strong base for deprotonation. |
| Stability | Light Sensitive | Iodine-carbon bonds can be photolabile; store in amber vials. |
Part 3: Synthesis & Production Protocols
Direct electrophilic iodination of 7-deazapurine typically yields the 5-iodo product. Accessing the 6-iodo position requires a directed lithiation strategy, often utilizing a protecting group (PG) like SEM (2-(trimethylsilyl)ethoxymethyl) or Phenylsulfonyl to direct the base to the C6 position.
Synthetic Pathway (Lithiation-Iodination)
The most robust route involves C6-lithiation of a protected precursor followed by quenching with iodine.
Figure 2: Synthetic workflow for regioselective C6-iodination.
Experimental Protocol: C6-Iodination (Representative)
Reagents: N-Protected 7-deazapurine, LDA (Lithium Diisopropylamide), Iodine, THF.
-
Preparation: Dissolve N-protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous THF under Argon. Cool to -78 °C .
-
Lithiation: Add LDA (1.2 eq) dropwise over 20 minutes. The solution typically turns dark red/brown, indicating formation of the C6-lithio species. Stir for 1 hour at -78 °C.
-
Quench: Add a solution of Iodine (
, 1.3 eq) in THF dropwise. The color will fade/change. -
Workup: Warm to room temperature. Quench with saturated
and (to remove excess iodine). Extract with EtOAc.[8] -
Purification: Silica gel chromatography. The 6-iodo product is less polar than the starting material.
Note: To obtain the fully unsubstituted this compound, the 4-chloro group (if present) can be removed via catalytic hydrogenation (
Part 4: Applications in Drug Discovery
The 6-iodo motif serves as a "molecular handle," enabling the rapid expansion of the 7-deazapurine scaffold into chemical space not accessible via standard electrophilic substitution (which favors C5).
Kinase Inhibition (CSF1R & TMPK)
Substituted 7-deazapurines are potent inhibitors of various kinases.
-
Mechanism: The pyrrolo[2,3-d]pyrimidine core mimics the adenine ring of ATP, binding to the hinge region of the kinase.
-
C6-Modification: Introduction of aryl or heteroaryl groups at C6 (via the iodine handle) extends the molecule into the hydrophobic pocket ("back pocket") of the enzyme, often improving selectivity.
-
Case Study: C6-aryl derivatives have shown nanomolar potency against CSF1R (Colony Stimulating Factor 1 Receptor) and TMPK (Thymidylate Monophosphate Kinase).
Cross-Coupling Versatility
The C6-Iodo bond is highly reactive in Palladium-catalyzed reactions:
-
Suzuki-Miyaura: Coupling with aryl boronic acids.
-
Sonogashira: Coupling with terminal alkynes (rigid linkers).
-
Buchwald-Hartwig: Amination (less common at C6, more common at C4).
Part 5: Handling & Safety Data
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent deiodination.
References
-
PubChem. 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (Compound Summary). National Library of Medicine. Link
-
Ark Pharm Scientific. Product Catalog: this compound (CAS 1998215-95-4).[2][9]Link
-
Fluorochem. 2,4-Dichloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine Data Sheet.Link
-
Journal of Applied Pharmaceutical Science. Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines. (2020).[6] Link
-
ChemicalBook. 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine Properties & Synthesis.Link
-
MedChemExpress. 6-Chloro-7-iodo-7-deazapurine (Isomer clarification).Link
Sources
- 1. 5-Iodo-7H-pyrrolo 2,3-d pyrimidine AldrichCPR 175791-53-4 [sigmaaldrich.com]
- 2. Pyrrolo[2,3-d]pyrimidine_搜索_Ark Pharma Scientific Limited [arkpharmtech.com]
- 3. WO2013008095A1 - Novel pyrrolo pyrimidine derivatives - Google Patents [patents.google.com]
- 4. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 5. PubChemLite - 4-chloro-6-iodo-7h-pyrrolo[2,3-d]pyrimidine (C6H3ClIN3) [pubchemlite.lcsb.uni.lu]
- 6. Page loading... [wap.guidechem.com]
- 7. nva.sikt.no [nva.sikt.no]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. EP-Directory listing-Product Center-Changzhou Extraordinary Pharmatech co.,LTD- [feifanchem.com]
6-Iodo-7H-pyrrolo[2,3-d]pyrimidine as a Scaffold for JAK Inhibitor Design: A Technical Whitepaper
Executive Summary
Janus kinases (JAK1, JAK2, JAK3, and TYK2) are critical intracellular enzymes that mediate cytokine signaling via the JAK-STAT pathway[1]. Dysregulation of this cascade is a primary driver in numerous autoimmune diseases, inflammatory conditions, and hematological malignancies[1]. The clinical success of first-generation inhibitors like tofacitinib and ruxolitinib established the 7H-pyrrolo[2,3-d]pyrimidine core as a privileged, purine-mimetic scaffold for ATP-competitive kinase inhibition[2].
To achieve next-generation isoform selectivity and overcome off-target toxicities, researchers frequently utilize 6-iodo-7H-pyrrolo[2,3-d]pyrimidine (and its 4-chloro derivative) as a highly versatile building block[3]. The C-6 iodine provides a critical synthetic vector for exploring the hydrophobic pocket of the kinase ATP-binding site via palladium-catalyzed cross-coupling reactions, enabling precise tuning of the pharmacophore[3].
Mechanistic Rationale: The Pyrrolo[2,3-d]pyrimidine Core
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a bioisostere of the adenine ring of ATP. When bound within the kinase domain, the N1 and N3 pyrimidine nitrogens, along with the N7 pyrrole NH, form essential bidentate hydrogen bonds with the backbone amides of the hinge region (typically interacting with conserved Glutamate and Leucine residues)[3].
By introducing halogens at specific positions, medicinal chemists gain orthogonal functionalization handles:
-
C-4 Position (Chlorinated): Highly electrophilic due to the electron-withdrawing pyrimidine ring, making it primed for Nucleophilic Aromatic Substitution (SNAr)[2]. Substituents here typically project toward the solvent-exposed region or the ribose pocket.
-
C-6 Position (Iodinated): Situated on the electron-rich pyrrole ring, the C-6 iodine is highly resistant to SNAr but serves as an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). Substituents here project deep into a variable hydrophobic sub-pocket, driving JAK isoform selectivity.
Fig 1. The JAK-STAT signaling cascade and the pharmacological intervention point of JAK inhibitors.
Synthetic Strategy & Experimental Workflow
The synthesis of advanced JAK inhibitors from 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine relies on a self-validating sequence that exploits the differential reactivity of the C-4 chlorine and C-6 iodine[4].
Fig 2. Orthogonal functionalization workflow of 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine.
Detailed Step-by-Step Methodology
Step 1: N7-Protection
-
Causality: The acidic pyrrole NH (pKa ~16) can coordinate with palladium catalysts, leading to catalyst deactivation during downstream cross-coupling. It can also undergo unwanted alkylation.
-
Protocol: Dissolve 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF at 0 °C. Add NaH (1.2 eq, 60% dispersion) portion-wise. Stir for 30 mins to ensure complete deprotonation. Add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise. Stir at room temperature for 2 hours. Quench with water and extract with EtOAc.
Step 2: C-4 Nucleophilic Aromatic Substitution (SNAr)
-
Causality: The C-4 chlorine is highly activated by the adjacent pyrimidine nitrogens. SNAr can be achieved selectively over the C-6 iodine, which resides on the electron-rich pyrrole ring.
-
Protocol: Combine the SEM-protected intermediate (1.0 eq), the desired primary or secondary amine (1.2 eq), and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) in 1,4-dioxane. Heat to 80 °C for 4-6 hours. The electron-withdrawing nature of the pyrimidine ensures complete conversion without affecting the C-6 iodine.
Step 3: C-6 Suzuki-Miyaura Cross-Coupling
-
Causality: With the C-4 position functionalized, the C-6 iodine is now the sole reactive halide. Palladium insertion occurs readily at the C-I bond to introduce bulky aryl or heteroaryl groups.
-
Protocol: In a degassed solvent mixture of 1-propanol and aqueous sodium carbonate (2M), combine the C-4 substituted intermediate (1.0 eq), an aryl/heteroaryl boronic acid (1.5 eq), and PdCl2(PPh3)2 (0.05-0.08 eq)[4]. Heat at 90 °C under argon for 12 hours. The ligand facilitates reductive elimination, minimizing homocoupling side products.
Step 4: Global Deprotection
-
Causality: Removal of the SEM group is required to restore the critical N7-H hydrogen bond donor necessary for kinase hinge region binding.
-
Protocol: Treat the coupled product with Trifluoroacetic acid (TFA) in DCM (1:1) at room temperature for 2 hours to form the hydroxymethyl intermediate. Concentrate, then dissolve in methanol and add ethylenediamine (EDA) to scavenge the formaldehyde byproduct, yielding the final free N-H pyrrolo[2,3-d]pyrimidine.
Structure-Activity Relationship (SAR) & Selectivity Profiling
Modifications at the C-6 position using the iodo-precursor have a profound impact on JAK isoform selectivity. While the C-4 substituent typically occupies the solvent-exposed region, the C-6 substituent projects into a hydrophobic sub-pocket that varies slightly among JAK1, JAK2, and JAK3[5].
Table 1: Representative SAR Data for Pyrrolo[2,3-d]pyrimidine Derivatives
| Scaffold Position | Substituent | Target Kinase | IC50 / Selectivity Profile | Reference |
| C-4 | Hydrazinyl derivative | JAK1 | 0.16 nM (>40-fold over JAK2) | [6] |
| C-6 | Phenyl-amide hybrid | JAK1/2/3 & HDAC | Antiproliferative dual-inhibitor | [7] |
| C-4 | Aryl substituent | JAK3 | >100,000-fold over JAK2 | [5] |
| C-6 | Cyclohexenyl derivative | BTK / JAK | Multi-kinase inhibition | [4] |
Conclusion
The this compound scaffold remains a cornerstone in modern kinase inhibitor design. By leveraging the orthogonal reactivity of the C-4 and C-6 positions, medicinal chemists can systematically map the ATP-binding pocket of Janus kinases. The self-validating synthetic workflows described herein ensure high-fidelity analog generation, enabling the fine-tuning of pharmacokinetic properties and isoform selectivity required for next-generation immunomodulators and targeted oncological therapies.
References[1] Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction | Preprints.org | Verification Link[7] Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors | ACS Publications | Verification Link[4] Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802 | PubMed | Verification Link[6] Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis | PubMed | Verification Link[5] WO2013008095A1 - Novel pyrrolo pyrimidine derivatives | Google Patents | Verification Link[2] 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | ChemicalBook |Verification Link[3] 7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile | 1211540-09-8 | Benchchem | Verification Link
Sources
- 1. preprints.org [preprints.org]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 3. 7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile | 1211540-09-8 | Benchchem [benchchem.com]
- 4. WO2013008095A1 - Novel pyrrolo pyrimidine derivatives - Google Patents [patents.google.com]
- 5. Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Biological Activity of 6-Substituted Pyrrolo[2,3-d]pyrimidine Analogs: A Technical Guide to Antifolate and Kinase Inhibitor Workflows
Abstract As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter the pyrrolo[2,3-d]pyrimidine scaffold. This bicyclic system is a privileged pharmacophore, serving as a bioisosteric mimic of adenine. By modifying the 6-position of this core, we can force the molecule down one of two distinct pharmacological pathways: acting either as a highly targeted antifolate that starves tumors of purines, or as a potent, ATP-competitive tyrosine kinase inhibitor (TKI)[1]. This whitepaper dissects the causality behind these structural modifications and provides self-validating experimental frameworks for evaluating their biological activity.
The Pharmacophore Logic: Pathway Divergence
The inherent biological activity of pyrrolo[2,3-d]pyrimidines stems from their ability to interface with nucleotide-binding domains. However, the selectivity of these analogs is dictated entirely by the steric and electronic properties of the 6-substitution.
The Antifolate Pathway: Classical antifolates like methotrexate (MTX) are transported into cells via the ubiquitously expressed Reduced Folate Carrier (RFC), leading to severe systemic toxicity[2]. By engineering a 3- to 4-atom carbon or heteroatom bridge at the 6-position, terminating in a glutamate moiety, we abolish RFC binding. Instead, these analogs become exclusive substrates for Folate Receptors (FRα/FRβ) and the Proton-Coupled Folate Transporter (PCFT)—receptors highly overexpressed in solid tumors[3][4]. Once internalized, they act as potent inhibitors of glycinamide ribonucleotide formyltransferase (GARFTase), arresting de novo purine biosynthesis[3].
The Kinase Inhibitor Pathway: When the 6-position is substituted with bulky, hydrophobic aryl or heteroaryl groups (often via Buchwald-Hartwig C-N cross-coupling), the molecule pivots from an antimetabolite to a TKI. The pyrrolo[2,3-d]pyrimidine core anchors into the ATP-binding hinge region of the kinase, while the 6-substituent projects into the hydrophobic selectivity pocket. This allows for precise targeting of oncogenic drivers, including mutant EGFR (e.g., T790M), RET (e.g., V804M), and Src family kinases[5][6][7].
Dual mechanism of action: Antifolate metabolic blockade vs. ATP-competitive kinase inhibition.
Quantitative Structure-Activity Relationships (SAR)
Isosteric replacement within the 6-position bridge profoundly impacts biological activity. For instance, replacing a carbon atom with a heteroatom (N, O, S) alters the bond angle and introduces new hydrogen-bond dynamics, often increasing binding affinity to FRα by an order of magnitude[2][4]. The table below synthesizes the biological activity of key 6-substituted analogs across different targets.
| Compound | Target Mechanism | Primary Test System | IC50 (nM) | Key Structural Feature |
| AGF23 | GARFTase (via FRα/PCFT) | KB Human Tumor Cells | 1.9 | Standard 6-substituted carbon bridge[2] |
| AGF234 | GARFTase (via FRα/PCFT) | KB Human Tumor Cells | 1.3 | N-heteroatom bridge replacement[2] |
| Compound 6 | GARFTase (via FRα) | RT16 (CHO-FRα) Cells | < 5.0 | S-heteroatom bridge replacement[4] |
| Compound 7 | GARFTase (via PCFT) | R2/hPCFT4 Cells | 41.5 | Thienoyl regioisomer optimization[3] |
| Compound 12i | EGFR (T790M mutant) | Enzymatic Kinase Assay | 0.21 | C-N cross-coupling optimization[5] |
| Compound 59 | RET (V804M mutant) | Enzymatic Kinase Assay | < 10.0 | Type 2 kinase binding profile[6] |
Self-Validating Experimental Methodologies
To trust our data, we must design assays that actively rule out false positives. Below are the definitive protocols I utilize to validate the biological activity of these analogs.
Protocol A: Transporter-Selective Cell Proliferation & Rescue Assay
Causality: Human tumor lines (like KB cells) express multiple folate transporters simultaneously, creating confounding variables. To isolate the exact mechanism of cellular entry, we utilize Chinese Hamster Ovary (CHO) cells that lack endogenous folate transporters, which are then stably transfected with individual human transporters (RFC, FRα, or PCFT)[2].
Self-Validation: We incorporate a nucleoside protection arm using AICA (5-aminoimidazole-4-carboxamide). Because AICA enters the purine biosynthesis pathway downstream of GARFTase, it bypasses the drug's target. If the compound is genuinely targeting GARFTase, AICA will rescue the cells from death. If the cells still die, the compound has off-target toxicity.
Step-by-Step Workflow:
-
Cell Seeding: Plate isogenic CHO sublines (PC43-10 for RFC, RT16 for FRα, R2/PCFT4 for PCFT, and R2 as a null control) at 2,000 cells/well in 96-well plates using folate-free RPMI 1640 medium.
-
Compound Treatment: After 24 hours, treat cells with a 10-point serial dilution of the 6-substituted analog (0.1 nM to 10 μM).
-
Rescue Control Setup: In a parallel set of plates, apply the exact same drug concentrations, but supplement the media with 100 μM AICA and 10 μM hypoxanthine.
-
Incubation: Incubate for 96 hours at 37°C in a 5% CO2 atmosphere.
-
Quantification: Add CellTiter-Glo® reagent to lyse cells and measure ATP luminescence.
-
Analysis: Calculate the IC50. A valid targeted antifolate will show nanomolar IC50s in RT16/R2-PCFT4 cells, >10 μM IC50 in PC43-10 (RFC) cells, and complete viability rescue in the AICA control plates.
Self-validating workflow for determining transporter-specific cellular uptake and cytotoxicity.
Protocol B: ATP-Normalized In Vitro Kinase Profiling
Causality: Because pyrrolo[2,3-d]pyrimidines are ATP-competitive[1], their apparent IC50 is highly dependent on the ATP concentration in the assay. To accurately compare the selectivity of an analog across different kinases (e.g., EGFR wild-type vs. T790M), the assay must be run at the specific Michaelis constant (
Step-by-Step Workflow:
-
Enzyme Preparation: Dilute recombinant kinases (e.g., EGFR-WT, EGFR-T790M, RET-V804M) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
ATP Normalization: Prepare an ATP/substrate mix where the ATP concentration is exactly equal to the predetermined apparent
for the specific kinase being tested. -
Compound Incubation: Dispense 10 μL of the kinase solution into a 384-well plate. Add 100 nL of the pyrrolo[2,3-d]pyrimidine analog (in 100% DMSO) using an acoustic dispenser. Incubate for 20 minutes at room temperature to allow pre-binding.
-
Reaction Initiation: Add 10 μL of the ATP/substrate mix to initiate the reaction. Run for 60 minutes.
-
Detection: Terminate the reaction using ADP-Glo™ Kinase Assay reagent, which converts unreacted ATP to AMP and newly generated ADP back to ATP for luciferase detection.
-
Validation Controls: Ensure Staurosporine (pan-kinase inhibitor) is used as a positive control for assay suppression, and DMSO vehicle as the 100% activity baseline.
Conclusion
The 6-substituted pyrrolo[2,3-d]pyrimidine scaffold is a masterclass in rational drug design. By understanding the causality of structural modifications—whether extending a bridge to target membrane folate transporters or optimizing cross-coupling to fit a mutated kinase hinge—we can engineer highly selective therapeutics. Adhering to self-validating experimental protocols ensures that the biological activity we observe in vitro translates reliably into preclinical efficacy.
References
1.[3] Wang, L., et al. "Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier." Journal of Medicinal Chemistry, ACS Publications. URL: [Link] 2.[2] Golani, L., et al. "Abstract 4544: Synthesis and biological evaluation of novel 6-substituted pyrrolo[2,3-d]pyrimidines as targeted antifolates." Cancer Research, AACR Journals. URL: [Link] 3.[4] Xiang, W., et al. "Design, synthesis and biological evaluation of novel pyrrolo[2,3-d]pyrimidine as tumor-targeting agents with selectivity for tumor uptake by high affinity folate receptors over the reduced folate carrier." Bioorganic & Medicinal Chemistry, PMC. URL: [Link] 4.[5] Wei, M., et al. "The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations." European Journal of Medicinal Chemistry, PubMed. URL: [Link] 5.[6] Kulkarni, A., et al. "Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation." Bioorganic Chemistry, PMC. URL: [Link] 6.[7] Schenone, S., et al. "Synthesis, biological evaluation and docking studies of new pyrrolo[2,3-d] pyrimidine derivatives as Src family-selective tyrosine kinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis. URL: [Link] 7.[1] Metwally, K., & Abo-Dya, N. "Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review." Current Medicinal Chemistry, Bentham Science. URL: [Link]
Sources
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [edgccjournal.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel pyrrolo[2,3-d]pyrimidine as tumor-targeting agents with selectivity for tumor uptake by high affinity folate receptors over the reduced folate carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Difference between 5-iodo and 6-iodo-7H-pyrrolo[2,3-d]pyrimidine reactivity
This guide details the distinct reactivity profiles, synthetic access, and handling of 5-iodo vs. 6-iodo-7H-pyrrolo[2,3-d]pyrimidine.
Executive Summary & Structural Logic
The 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a critical bioisostere of purine, widely used in kinase inhibitor development (e.g., JAK, BTK inhibitors) to improve solubility and metabolic stability.
The reactivity of the pyrrole ring is heavily polarized, creating a dichotomy between the C-5 and C-6 positions. Understanding this electronic bias is the prerequisite for successful functionalization.
| Feature | 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine | This compound |
| Electronic Nature | Electron-rich (Nucleophilic character prior to iodination). | Electron-deficient (Acidic character prior to iodination). |
| Primary Access | Electrophilic Aromatic Substitution (EAS). | Directed Ortho-Metalation (DoM) / Lithiation. |
| Pd-Coupling Rate | Generally slower oxidative addition (electron-rich ring). | Faster oxidative addition (adjacent to N7). |
| Key Risk | Over-iodination; Protodeiodination. | Halogen Dance (Migration); N7-deprotection instability. |
Numbering Convention
This guide utilizes the IUPAC pyrrolo[2,3-d]pyrimidine numbering system:
-
N1, C2, N3, C4, C4a, C7a: Pyrimidine ring.
-
C5, C6, N7: Pyrrole ring.
-
Note: In "deazapurine" numbering, C5
C7 and C6 C8.
-
Electronic Landscape & Synthetic Access
The pyrrole ring in this fused system is not uniform. The C-5 position behaves like the
Visualization: Synthetic Decision Flowchart
Caption: Decision tree for accessing 5-iodo vs. 6-iodo isomers based on electronic properties.
Detailed Synthetic Protocols
A. Synthesis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine
Mechanism: Electrophilic Aromatic Substitution (EAS). Context: C-5 is the preferred site for electrophilic attack. Protection of N7 is optional but recommended to prevent N-iodination side products.
Protocol:
-
Dissolution: Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) in DMF (0.5 M).
-
Reagent Addition: Cool to 0 °C. Add N-Iodosuccinimide (NIS) (1.05 equiv) portion-wise over 15 minutes.
-
Why: Slow addition prevents bis-iodination or polymerization.
-
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by LCMS (Target M+H: X+126).
-
Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.
-
Purification: Recrystallization from MeCN or flash chromatography (DCM/MeOH).
Key Insight: If the C-4 position contains an electron-donating group (e.g., -NH2, -OMe), the reaction rate increases significantly. If C-4 is electron-withdrawing (e.g., -Cl), the reaction may require mild heating (40 °C).
B. Synthesis of this compound
Mechanism: Deprotometalation (Lithiation) followed by Electrophilic Quench. Context: This reaction requires an N7-protecting group (PG) that can withstand strong bases (e.g., SEM, TIPS, or Boc). The C6-proton is the most acidic proton on the ring system after protection.
Protocol:
-
Protection: Ensure N7 is protected (e.g., 7-SEM-4-chloro-pyrrolo[2,3-d]pyrimidine).
-
Inert Atmosphere: Flame-dry a flask; flush with Argon. Dissolve substrate in anhydrous THF (0.2 M).
-
Lithiation: Cool to -78 °C . Add LDA (Lithium diisopropylamide) or LiTMP (1.2 equiv) dropwise.
-
Why: LiTMP is often superior to BuLi as it acts as a base rather than a nucleophile, preventing attack at C-4 or C-2.
-
-
Equilibration: Stir at -78 °C for 30–60 minutes to form the C6-lithio species.
-
Quench: Add a solution of Iodine (
) (1.3 equiv) in THF dropwise. -
Workup: Quench with saturated
(sodium thiosulfate) to remove excess iodine. Extract with EtOAc.[1]
The "Halogen Dance" Risk: If you attempt to lithiate a 5-iodo precursor to functionalize position 6, you risk a "Halogen Dance" (base-catalyzed halogen migration). The lithiated species may isomerize to place the lithium at the thermodynamically most stable position (typically C6 adjacent to N), causing the iodine to migrate to C5 or scramble. Always iodinate C6 directly from the non-halogenated precursor.
Reactivity Profile: Cross-Coupling (Suzuki-Miyaura)
Once synthesized, the 5-iodo and 6-iodo isomers exhibit distinct reactivity in Palladium-catalyzed cross-couplings.
Comparative Reactivity Table
| Parameter | 5-Iodo Isomer | 6-Iodo Isomer |
| Oxidative Addition Rate | Slower. The electron-rich pyrrole ring increases electron density at C-I bond, making insertion harder. | Faster. The adjacent N7 (pyridine-like) withdraws electron density, activating the C-I bond. |
| Preferred Ligands | Electron-rich, bulky phosphines (e.g., XPhos, SPhos, | Standard ligands (e.g., |
| Base Sensitivity | Moderate. C-I bond is stable to most bases. | High. The C6 position is prone to dehalogenation (protodeiodination) under strongly basic/protic conditions. |
| Steric Environment | Open. C5 is relatively unhindered. | Sterically crowded by N7-Protecting Group. Bulky PG (e.g., TIPS) can hinder coupling. |
Mechanistic Pathway & Ligand Selection
The following diagram illustrates the catalytic cycle differences, emphasizing the rate-limiting steps for each isomer.
Caption: Catalytic cycle comparison. 5-iodo requires specialized ligands for oxidative addition; 6-iodo requires attention to steric hindrance during transmetalation.
Troubleshooting & Optimization
Problem: Protodeiodination (Loss of Iodine)
-
Observation: The starting material (iodo-compound) converts back to the parent scaffold during Suzuki coupling.
-
Cause:
-
5-iodo: Rare, usually due to hydride sources in the reaction (e.g., excess alcohol).
-
6-iodo: Common.[2] The C6-Pd-I intermediate is unstable if the cycle is slow.
-
-
Solution: Switch to anhydrous conditions (DMF/Dioxane instead of alcohols). Use
instead of Carbonates. Increase catalyst loading to speed up transmetalation.
Problem: Regioselectivity in Di-halogenated Systems
If your scaffold is 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine :
-
Suzuki Reactivity: The 5-iodo position is generally more reactive than the 4-chloro position towards Pd(0) due to the weaker C-I bond strength compared to C-Cl, despite the electronic richness of the ring.
-
Control: You can selectively couple at C-5 leaving C-4 intact by using Pd(PPh3)4 at lower temperatures (60 °C). To couple C-4, you typically need higher temperatures (100 °C+) and bulky ligands (Buchwald type).
References
-
Seela, F., & Peng, X. (2006). 7-Functionalized 7-deazapurine ribonucleosides related to 2-aminopurine: Synthesis, fluorescence and properties of oligonucleotides. Journal of Organic Chemistry.[3][4][5]
-
Thorand, S., & Krause, N. (1998). Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling). Journal of Organic Chemistry.[3][4][5]
- Relevance: Optimization of couplings on electron-rich heterocycles.
-
Léris, A., et al. (2014). Regioselective Lithiation of 7-Deazapurines.[5][7] Tetrahedron.[3][8]
- Relevance: Defines the C6-lithiation protocols and protecting group str
-
Schnürch, M., et al. (2007). Halogen Dance Reactions—A Review. Chemical Reviews.
- Relevance: Comprehensive mechanism of base-catalyzed halogen migr
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Ligand-Enabled C6-Selective C-H Arylation of Pyrrolo[2,3- d] Pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Deaza-2'-deoxyguanosine: Selective Nucleobase Halogenation, Positional Impact of Space-Occupying Substituents, and Stability of DNA with Parallel and Antiparallel Strand Orientation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Patent landscape for 6-functionalized pyrrolo[2,3-d]pyrimidine kinase inhibitors
An In-Depth Technical Guide to the Patent Landscape of 6-Functionalized Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors
Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition
The pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to the native purine core of adenosine triphosphate (ATP) allows it to effectively compete for the ATP-binding site of a wide array of protein kinases.[1][2] This family of enzymes plays a central role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer, autoimmune disorders, and inflammatory conditions.[3] Consequently, kinase inhibitors have become a cornerstone of targeted therapy.
Within this scaffold, the C6 position has proven to be a particularly fruitful point for synthetic modification. Functionalization at this position allows for the introduction of diverse chemical moieties that can extend into specific sub-pockets of the kinase active site, thereby dictating the inhibitor's potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive analysis of the patent landscape for 6-functionalized pyrrolo[2,3-d]pyrimidine kinase inhibitors, delving into the key intellectual property, structure-activity relationships (SAR), and the experimental methodologies that underpin their development.
Part 1: The Evolving Patent Landscape
The intellectual property surrounding pyrrolo[2,3-d]pyrimidine kinase inhibitors is extensive and dynamic. Analysis reveals a strategic evolution from broad, first-generation compounds to highly specific, second-generation molecules with improved therapeutic profiles.
Pioneering Assignees and Foundational Patents
The initial wave of patents was dominated by major pharmaceutical companies that recognized the therapeutic potential of this scaffold, particularly for inhibiting Janus kinases (JAKs).
-
Pfizer, Inc. stands out as a primary innovator, holding the foundational patents for Tofacitinib (Xeljanz®), a first-in-class JAK inhibitor.[4][5] The core patents, such as US7842699B2, claim the pyrrolo[2,3-d]pyrimidine core and its use as an immunosuppressive agent for a wide range of autoimmune diseases, including rheumatoid arthritis, psoriasis, and ulcerative colitis.[6] This foundational intellectual property protects the novel chemical entity itself—a 7H-pyrrolo[2,3-d]pyrimidine derivative with a distinct piperidinyl side chain.[4]
-
Incyte Corporation has also been a key player, developing Ruxolitinib and Baricitinib . These patents cover the use of pyrrolo[2,3-d]pyrimidines as inhibitors of JAK1 and JAK2, crucial for treating myeloproliferative neoplasms and other inflammatory conditions.[7][8]
Key Therapeutic Targets and Indications
The patent literature demonstrates a primary focus on kinases involved in cytokine signaling pathways, which are central to inflammation and immunity.
-
Janus Kinases (JAKs): This is the most heavily patented target class. The JAK family (JAK1, JAK2, JAK3, and TYK2) mediates signaling for numerous cytokines and growth factors.[3][7] Patents cover applications in rheumatoid arthritis, psoriasis, inflammatory bowel disease, and even hair loss disorders like alopecia areata.[6][8][9] The global JAK inhibitor market was valued at approximately $8.3 billion in 2022 and continues to grow.[10]
-
Receptor Tyrosine Kinases (RTKs): A significant number of patents target RTKs implicated in cancer. This includes inhibitors of:
-
RET Kinase: For treating cancers driven by RET gene fusions or mutations, such as non-small cell lung cancer (NSCLC) and thyroid cancer.[11]
-
Colony-Stimulating Factor 1 Receptor (CSF1R): Targeted for its role in macrophage-driven inflammation and tumor progression.[12]
-
Fibroblast Growth Factor Receptor (FGFr): With patents describing highly selective inhibitors.[13]
-
-
Other Kinases: The landscape is expanding to include other targets like Leucine-Rich Repeat Kinase 2 (LRRK2) for Parkinson's disease and Casein Kinase 1α (CK1α) for hematological malignancies.[14][15]
Evolution of Intellectual Property: From Broad to Specific
The patent landscape shows a clear progression:
-
Core Scaffold Patents: Initial filings protected the broad pyrrolo[2,3-d]pyrimidine structure and its general use as a kinase inhibitor.
-
Substitution and SAR Patents: Subsequent patents claimed specific substitutions at various positions, particularly C6, to improve potency and selectivity. For instance, modifying the C6 position with a 6-(3',5'-dimethoxyphenyl) group resulted in a highly selective FGFr inhibitor.[13]
-
Method-of-Use Patents: As clinical development progressed, new patents were filed to protect the use of these compounds for specific diseases.[8]
-
Formulation and Delivery Patents: To extend market exclusivity and improve patient compliance, companies have patented novel formulations, such as extended-release oral tablets and stable liquid compositions.[16][17]
-
Dual-Inhibitor Patents: More recent innovations include patents for single molecules that inhibit multiple targets, such as dual JAK/HDAC inhibitors designed to overcome drug resistance in solid tumors.[18]
Part 2: Chemical Space and Structure-Activity Relationships (SAR)
The versatility of the pyrrolo[2,3-d]pyrimidine scaffold lies in the ability to strategically modify its substitution pattern. The C6-position, in particular, is a critical determinant of biological activity.
The Role of C6-Functionalization
Modifications at the C6-position directly influence how the inhibitor interacts with the kinase active site. By introducing side chains that can form specific hydrogen bonds, van der Waals interactions, or occupy unique hydrophobic pockets, medicinal chemists can fine-tune the inhibitor's profile. This has led to the development of compounds with nanomolar potency against their intended targets.[11]
The table below summarizes key SAR findings for C6-functionalized pyrrolo[2,3-d]pyrimidines based on published literature and patent filings.
| C6-Substituent Type | Example Moiety | Target Kinase(s) | Key SAR Insights | Reference(s) |
| Aryl / Heteroaryl | 6-(6-aminopyridin-3-yl) | CSF1R | The pyridyl unit, combined with specific amines, leads to low-nanomolar enzymatic activity and favorable ADME properties. | [12] |
| Thienoyl Linkers | Thiophene with L-glutamate | GARFTase (Antifolate) | The length and geometry of the bridge between the scaffold and the glutamate moiety dictate selectivity for cellular uptake transporters (FRs, PCFT) and cytotoxic potency. | [19][20] |
| Substituted Phenyl | 6-(3',5'-dimethoxyphenyl) | FGFr | This specific substitution confers high selectivity for FGFr over other tyrosine kinases like PDGFr and EGFr. | [13] |
| Complex Heterocycles | 5-tert-butylisoxazole | RET (wt and V804M) | These groups extend into the back pocket of the kinase, enabling potent inhibition of both wild-type and drug-resistant mutant forms of RET kinase. | [11] |
Part 3: Core Methodologies and Experimental Protocols
The development of these inhibitors relies on robust synthetic chemistry and rigorous biological evaluation. The following sections detail the standard methodologies employed in the field.
General Synthesis of 6-Functionalized Pyrrolo[2,3-d]pyrimidines
A common synthetic strategy involves building upon a commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate. Palladium-catalyzed cross-coupling reactions are central to this process.
Step-by-Step Protocol:
-
N7-Protection: The pyrrole nitrogen is protected to prevent side reactions. A common protecting group is (2-(trimethylsilyl)ethoxy)methyl (SEM).
-
C6-Halogenation: The C6 position is activated for cross-coupling, typically via iodination.
-
Suzuki-Miyaura Cross-Coupling: A boronic acid or ester corresponding to the desired C6-substituent is coupled to the C6-iodo intermediate using a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃).[12] This is a highly versatile reaction for forming C-C bonds.
-
C4-Amination: The chloro group at the C4 position is displaced via nucleophilic aromatic substitution with a desired amine. This reaction is often heated in a solvent like n-butanol with a non-nucleophilic base such as DIPEA.[12]
-
N7-Deprotection: The SEM protecting group is removed under acidic conditions or with a fluoride source to yield the final product.
The workflow for this synthetic approach is illustrated below.
Caption: Workflow for a biochemical kinase inhibition assay.
Cellular Proliferation Assay
This assay assesses the cytotoxic or cytostatic effect of an inhibitor on cancer cell lines that are dependent on the target kinase.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., breast cancer line MDA-MB-468) in a 96-well plate at a predetermined density and allow them to adhere overnight. [21]2. Compound Treatment: Treat the cells with a serial dilution of the test inhibitor. Include a positive control (e.g., Doxorubicin) and a vehicle control (e.g., DMSO). [21][22]3. Incubation: Incubate the plates for a specified period (typically 72 hours) at 37°C in a humidified CO₂ incubator. [22]4. Viability Measurement: Add a viability reagent such as MTT or CellTiter-Glo®.
-
MTT: A colorimetric assay where viable cells reduce the yellow tetrazolium salt to purple formazan crystals, which are then solubilized and measured via absorbance. [21] * CellTiter-Glo®: A luminescence-based assay that quantifies ATP, an indicator of metabolically active cells.
-
-
Data Analysis: Normalize the results to the vehicle control and plot cell viability against inhibitor concentration to calculate the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition) value.
Part 4: Visualizing the Mechanism of Action: The JAK-STAT Pathway
Many of the most successful pyrrolo[2,3-d]pyrimidine inhibitors, like Tofacitinib, target the JAK-STAT signaling pathway. Understanding this pathway is crucial to appreciating their mechanism of action.
Caption: The JAK-STAT signaling pathway and point of inhibition.
Conclusion and Future Outlook
The patent landscape for 6-functionalized pyrrolo[2,3-d]pyrimidine kinase inhibitors is a testament to the power of scaffold-based drug design. From the broad-spectrum immunosuppressants that defined the first generation to the highly selective and novel dual-target inhibitors emerging today, the field continues to evolve. Key trends shaping the future include:
-
Pursuit of Selectivity: The development of next-generation inhibitors will focus on minimizing off-target effects by achieving higher selectivity for individual kinase isoforms (e.g., specific JAKs).
-
Overcoming Resistance: A major challenge is acquired resistance. Future patents will likely cover compounds designed to inhibit drug-resistant mutant kinases. [11]* Expansion to New Targets: The scaffold's versatility will be leveraged to develop inhibitors for a wider range of kinases implicated in diseases beyond oncology and immunology, such as neurodegenerative disorders. [14]* Combination Therapies: Intellectual property will increasingly focus on combining these inhibitors with other therapeutic modalities to achieve synergistic effects and combat complex diseases.
For researchers and drug developers, the pyrrolo[2,3-d]pyrimidine core, and particularly its C6-functionalization, remains a fertile ground for innovation, promising a new generation of targeted therapies with enhanced efficacy and safety.
References
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. [Link]
- US7842699B2 - Pyrrolo[2,3-D]pyrimidine compounds.
-
Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. [Link]
-
Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. ACS Publications. [Link]
-
Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. ACS Publications. [Link]
- US8987283B2 - Pyrrolo[2,3-D]pyrimidine compounds.
-
Synthesis and Biological Activity of 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Regioisomers as Inhibitors of de Novo Purine Biosynthesis with Selectivity for Cellular Uptake by High Affinity Folate Receptors and the Proton-Coupled Folate Transporter over the Reduced Folate Carrier. ACS Publications. [Link]
- US20210338677A1 - Pharmaceutical compositions of tofacitinib for oral administration.
-
Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. [Link]
-
A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central. [Link]
-
What is core patent covering Tofacitinib?. Patsnap Synapse. [Link]
-
Drugs and patents in ATC class L04AF - Janus-associated kinase (JAK) inhibitors. Patsnap Synapse. [Link]
-
Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. PubMed Central. [Link]
-
Generic TOFACITINIB CITRATE INN equivalents, drug patent expiry and freedom to operate. Patsnap Synapse. [Link]
- US20230172934A1 - Novel extended release composition of tofacitinib, its derivatives and salts.
-
Design, Synthesis, and Structure–Activity Relationship Studies of 7 H -Pyrrolo[2,3- d ]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. ResearchGate. [Link]
-
Who holds the patent for Tofacitinib?. Patsnap Synapse. [Link]
-
Janus kinase (JAK) Inhibitors Competitive Landscape Report. DelveInsight. [Link]
- WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
- US10973913B2 - JAK inhibitors and uses thereof.
- PYRROLO[2,3-d]PYRIMIDINE COMPOUNDS AS PROTEIN KINASES INHIBITORS.
-
Aclaris Therapeutics Announces Issuance of Two U.S. Patents Covering JAK Inhibitors for Treating Hair Loss Disorders. GlobeNewswire. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8987283B2 - Pyrrolo[2,3-D]pyrimidine compounds - Google Patents [patents.google.com]
- 4. What is core patent covering Tofacitinib? [synapse.patsnap.com]
- 5. Who holds the patent for Tofacitinib? [synapse.patsnap.com]
- 6. US7842699B2 - Pyrrolo[2,3-D]pyrimidine compounds - Google Patents [patents.google.com]
- 7. Janus kinase (JAK) Inhibitors Competitive Landscape Report [delveinsight.com]
- 8. Aclaris Therapeutics Announces Issuance of Two U.S. Patents Covering JAK Inhibitors for Treating Hair Loss Disorders | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. drugpatentwatch.com [drugpatentwatch.com]
- 11. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. US20210338677A1 - Pharmaceutical compositions of tofacitinib for oral administration - Google Patents [patents.google.com]
- 17. US20230172934A1 - Novel extended release composition of tofacitinib, its derivatives and salts - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 21. japsonline.com [japsonline.com]
- 22. mdpi.com [mdpi.com]
The Strategic Utility of 6-Iodo-Pyrrolo[2,3-d]pyrimidine in Fragment-Based Drug Discovery
[1]
Executive Summary: The Privileged Scaffold
In the landscape of kinase inhibitor discovery, the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold stands as a "privileged structure" due to its isosteric relationship with adenine.[1] It naturally mimics the purine core of ATP, allowing it to anchor effectively within the hinge region of kinase active sites.[1]
The specific derivative 6-iodo-pyrrolo[2,3-d]pyrimidine (often utilized as the 4-chloro-6-iodo intermediate) represents a critical "bifunctional hub" in Fragment-Based Drug Discovery (FBDD).[1] It serves two distinct but synergistic roles:
-
Structural Probe: The iodine atom at the C6 position can initially probe hydrophobic "back pockets" or engage in halogen bonding with gatekeeper residues.[1]
-
Synthetic Vector: Most importantly, the C6-iodine serves as a highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the rapid "growing" of fragments into lead-like molecules with extended residence times and selectivity.[1]
Structural Logic & Binding Mode[1]
The Hinge Binding Core
The pyrrolo[2,3-d]pyrimidine core binds to the kinase hinge region via a bidentate hydrogen bonding motif:
-
N1 (Acceptor): Accepts a hydrogen bond from the backbone NH of the hinge residue.[1]
-
C2-H / N3: Depending on substitution, N3 can act as an acceptor, or substituents at C2 can interact with solvent.[1]
-
NH at N7 (Donor): Donors a hydrogen bond to the backbone carbonyl (e.g., Glu residue in many kinases).[1]
The C6-Iodo Vector
In the context of FBDD, the C6 position (pyrrole ring) is geometrically positioned to direct substituents toward the solvent-exposed front or, more critically, the hydrophobic back pocket (behind the gatekeeper residue), depending on the specific kinase conformation (DFG-in vs. DFG-out).[1]
The iodine atom provides a high-fidelity "growth vector." Unlike a methyl or phenyl group, the iodine is a functional handle.[1] Once the core fragment's binding affinity (K_d ~ 10-100 µM) is confirmed, the iodine allows the chemist to rapidly elaborate the molecule to reach nanomolar potency.
Caption: Schematic of the pyrrolo[2,3-d]pyrimidine scaffold interacting with the kinase hinge, highlighting the C6-iodo position as a vector for accessing the hydrophobic back pocket.
Experimental Workflow: Fragment Evolution
The evolution of a lead compound using 6-iodo-pyrrolo[2,3-d]pyrimidine typically follows a "Grow" strategy. The starting material is often 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine .[1][2][3]
Phase 1: Hinge Binder Optimization (C4 Substitution)
Before utilizing the iodine handle, the "warhead" at the C4 position (pyrimidine ring) is established.[1] The C4-chlorine is susceptible to S_NAr reactions.[1]
-
Action: React with primary or secondary amines (e.g., substituted anilines, benzylamines).[1]
-
Result: Establishes the primary H-bond network with the hinge.
Phase 2: Fragment Growing (C6 Coupling)
Once the hinge binder is set, the C6-iodine is used to extend the molecule.[1]
-
Action: Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids.[1]
-
Target: Accessing the "gatekeeper" region or inducing a DFG-out conformation to gain selectivity.
-
Case Example: In the development of RET kinase inhibitors , the C6 position was coupled with various boronic acids to optimize interactions with the back pocket, improving potency from micromolar to low nanomolar ranges [1].[1]
Phase 3: Solubility & ADME Tuning
The final stage involves modifying the solubilizing groups, often attached during Phase 2 or via N7 alkylation (though N7 is usually kept free for hinge binding in this specific scaffold class).[1]
Caption: Step-wise synthetic evolution from the raw scaffold to a functionalized lead inhibitor using the 6-iodo handle.
Detailed Experimental Protocols
The following protocols are synthesized from standard methodologies used in the development of kinase inhibitors like CSF1R and RET inhibitors [1, 2].
Synthesis of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
Objective: Install the iodine handle selectively at C6.
-
Reagents: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), N-Iodosuccinimide (NIS) (1.1 equiv), DMF (anhydrous).[1]
-
Procedure:
-
Dissolve the starting material in DMF (0.5 M concentration).[1]
-
Cool the solution to 0°C in an ice bath.
-
Add NIS portion-wise over 15 minutes to avoid over-iodination.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours. Monitor by LC-MS (Target Mass: M+H ~ 279/281).[1]
-
Workup: Pour the reaction mixture into ice-cold water. The product typically precipitates. Filter the solid, wash with water and cold ethanol.[1]
-
Purification: Recrystallization from acetonitrile or flash chromatography (0-5% MeOH in DCM) if necessary.[1]
-
Yield: Typically 75-85%.
-
General Procedure for Suzuki-Miyaura Coupling at C6
Objective: Grow the fragment into the back pocket.[1]
-
Reagents: 6-Iodo-intermediate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl2[1]·DCM (0.05 equiv), Na2CO3 (2.0 M aq, 3.0 equiv), Dioxane/Water (4:1).[1]
-
Procedure:
-
In a microwave vial or sealed tube, combine the 6-iodo intermediate, boronic acid, and catalyst.[1]
-
Degas: Sparge with Nitrogen or Argon for 5 minutes (Critical for Pd cycle efficiency).
-
Reaction: Heat to 90-100°C for 2-4 hours (or 110°C for 30 min in microwave).
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.
-
Purification: Silica gel chromatography (Gradient: Hexane/EtOAc or DCM/MeOH).[1]
-
Data Summary: Impact of C6-Modification
The table below illustrates the potency shift often observed when evolving the 6-iodo fragment into a 6-aryl lead (Hypothetical data based on RET/CSF1R trends [1, 2]).
| Compound Stage | Structure Description | Binding Affinity (IC50) | Role in FBDD |
| Fragment Core | 4-amino-pyrrolo[2,3-d]pyrimidine | > 10 µM | Initial Hinge Binder |
| Iodo-Analog | 4-amino-6-iodo -pyrrolo[2,3-d]pyrimidine | 1 - 5 µM | Probing hydrophobic depth |
| Lead (Gen 1) | 4-amino-6-phenyl -pyrrolo[2,3-d]pyrimidine | 100 - 500 nM | Accessing gatekeeper |
| Optimized Lead | 4-amino-6-(sub-aryl) -pyrrolo[2,3-d]pyrimidine | < 10 nM | Specific H-bonds in back pocket |
Scientific Validation & Causality
Why Iodine?
The choice of iodine at C6 is not arbitrary.
-
Halogen Bonding: Iodine is large and polarizable.[1] It can form a "sigma-hole" interaction with backbone carbonyls in the kinase hinge or gatekeeper region.[1] This often provides an initial boost in affinity (10-fold) compared to the unsubstituted hydrogen, validating the vector before complex synthesis begins.
-
Reactivity Profile: The C-I bond at the pyrrole C6 position is significantly more reactive toward oxidative addition (Pd0 to PdII) than the C-Cl bond at the pyrimidine C4.[1] This allows for chemoselective modification: one can couple at C6 without disturbing the C4-chloride, or displace the C4-chloride (S_NAr) without losing the C6-iodine [3].[1]
Self-Validating Protocol
The protocol described in Section 4.1 is self-validating via the precipitation step.[1] The iodinated product is significantly more lipophilic and less soluble in water than the starting material, ensuring that a simple aqueous crash-out yields high-purity intermediate without complex chromatography.[1]
References
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Source: MDPI (Molecules), 2025.[1] URL:[Link] (Demonstrates the use of Suzuki-Miyaura coupling on the pyrrolo[2,3-d]pyrimidine scaffold to merge fragments for kinase inhibition.)[1]
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Source: European Journal of Medicinal Chemistry (via PubMed/PMC), 2020.[1] URL:[Link] (Details the synthesis of 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine and its evolution into nanomolar RET inhibitors.)
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Source: Journal of Medicinal Chemistry, 2023.[1][6] URL:[Link] (Provides detailed structure-activity relationships and crystallographic insights into the binding modes of this scaffold.)[1]
-
Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors. Source: Journal of Medicinal Chemistry, 2025.[1][7] URL:[Link] (Illustrates scaffold hopping and structural optimization strategies using the pyrrolopyrimidine core.)
Sources
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 2. 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine | 876343-10-1 [chemicalbook.com]
- 3. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Potent and Selective Pyrrolo[2,3- d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Medicinal Chemistry Applications of C6-Iodinated Deazapurines: A Technical Guide
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Focus: Synthetic utility, reaction optimization, and therapeutic applications of 6-iodo-7-deazapurines.
Executive Summary
In the landscape of kinase inhibitor discovery and nucleoside antiviral research, the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold represents a privileged pharmacophore. It functions as a stable isostere of the natural purine nucleus, offering altered hydrogen-bonding capabilities while maintaining the critical geometry required for ATP-competitive binding and nucleic acid incorporation.
This guide focuses on the C6-iodinated derivative as a high-value strategic intermediate. Unlike its chlorinated counterparts, the C6-iodo motif offers superior reactivity in transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) and facile nucleophilic aromatic substitutions (
Scientific Rationale & Structural Logic
The Deazapurine Advantage
The replacement of the N7 nitrogen of a purine with a carbon atom (C7) yields the 7-deazapurine scaffold. This modification introduces two distinct medicinal chemistry advantages:
-
Glycosidic Bond Stability: In nucleoside analogues, the
-glycosidic bond of natural purines is susceptible to enzymatic and acidic hydrolysis. The 7-deaza modification significantly stabilizes this bond, prolonging the half-life of nucleoside drugs in vivo. -
Altered Electrostatics: The absence of the N7 lone pair removes a hydrogen bond acceptor. In kinase inhibitors, this can reduce desolvation penalties or improve selectivity against off-target kinases that strictly require N7 interactions.
Why C6-Iodination?
While 6-chloro-7-deazapurines are commercially available, the 6-iodo variant is often the superior choice for library generation due to:
-
Faster Oxidative Addition: The C–I bond is weaker than the C–Cl bond, facilitating rapid oxidative addition of Pd(0) species. This enables cross-coupling at lower temperatures, preserving sensitive sugar moieties or chiral centers.
-
Finkelstein Access: It is readily accessible from the chloro-derivative via acid-mediated iodination, allowing chemists to "upgrade" the reactivity of commercial starting materials.
Synthetic Access to the Core
The most robust route to 6-iodo-7-deazapurines is the functional group interconversion of the corresponding 6-chloro derivative.
Protocol: Acid-Mediated Iodination (Finkelstein-Type)
Causality: Standard Finkelstein conditions (NaI/acetone) often fail for electron-deficient heterocycles. The use of HI or in situ generated HI (NaI + acid) protonates the N3 position, activating the C6-position for nucleophilic attack by iodide.
Reagents:
-
Substrate: 6-Chloro-7-deazapurine (or nucleoside derivative)
-
Reagent: Sodium Iodide (NaI)
-
Activator: Acetyl chloride (generates anhydrous HCl/HI in situ) or aqueous HI.
-
Solvent: Acetonitrile (MeCN) or Acetone.
Step-by-Step Procedure:
-
Activation: Dissolve 6-chloro-7-deazapurine (1.0 equiv) and NaI (5.0 equiv) in dry MeCN under argon.
-
Initiation: Add acetyl chloride (1.0 equiv) dropwise at 0°C. The solution will darken due to transient
formation; this is normal. -
Reaction: Heat to reflux (80°C) for 4–6 hours. Monitor by LC-MS for the mass shift (Cl
I, m/z +91.5). -
Workup: Cool to RT. Quench with saturated aqueous
(sodium thiosulfate) to remove iodine color. Extract with EtOAc. -
Purification: The product usually precipitates or can be recrystallized from EtOH/Water.
Functionalization Strategies: The Toolkit
The C6-iodo handle serves as a "universal socket" for three primary reaction classes.
Visualization: The Reactivity Hub
Figure 1: Divergent synthesis from the C6-iodo core. The iodine atom enables access to aryl, alkynyl, and heteroatom-substituted derivatives.
Protocol A: Suzuki-Miyaura Coupling (Arylations)
Application: Synthesis of Type I Kinase Inhibitors targeting the hinge region.
Optimization Logic: For deazapurines, electron-rich phosphine ligands are often required to facilitate the oxidative addition if the substrate is deactivated by electron-donating protecting groups. However, for the highly reactive C6-iodo species, standard conditions often suffice.
Standard Conditions:
-
Catalyst:
(5 mol%) or (for sterically hindered boronic acids). -
Base:
(2M aqueous). -
Solvent: DME/Water or 1,4-Dioxane/Water (3:1).
-
Temperature: 80°C (vs. 100°C+ often needed for chlorides).
Protocol B: Sonogashira Coupling (Alkynylations)
Application: DNA-Encoded Libraries (DEL) and Fluorescent Labeling.
Mechanism: The reaction proceeds via a dual catalytic cycle involving Pd(0) and Cu(I). The C6-iodo position is exceptionally sensitive to this coupling, often proceeding at room temperature.
Procedure:
-
Combine 6-iodo-7-deazapurine (1.0 equiv), CuI (10 mol%), and
(5 mol%). -
Dissolve in anhydrous DMF/Et3N (5:1).
-
Add terminal alkyne (1.2 equiv).
-
Stir at Room Temperature for 2–12 hours. (Note: Heating may cause degradation of nucleoside sugars).
Case Study: Kinase Inhibitor Design
In the development of inhibitors for kinases like FLT3 (Acute Myeloid Leukemia) or JAK (Inflammation), the 7-deazapurine core acts as a hinge binder.
-
The Hinge Interaction: The N1 and C2-NH2 (if present) or N1 and C6-NH (if functionalized) typically form hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues).
-
The C6 Vector: Substituents at C6 project into the deep hydrophobic pocket or the solvent-exposed front, depending on the specific kinase topology. The C6-iodo group allows for the rapid "scanning" of this vector using a library of boronic acids.
Comparative Data: Reactivity in Library Synthesis
| Substrate (X) | Reaction | Conditions | Yield (%) | Comment |
| 6-Iodo | Suzuki (Ph-B(OH)2) | Pd(PPh3)4, 80°C, 2h | 92% | Clean conversion |
| 6-Chloro | Suzuki (Ph-B(OH)2) | Pd(PPh3)4, 80°C, 12h | 45% | Incomplete; requires S-Phos |
| 6-Iodo | EtOH, 60°C, 1h | 95% | Rapid | |
| 6-Chloro | EtOH, Reflux, 24h | 60% | Slow; requires high temp |
Case Study: Nucleoside Antivirals
In antiviral research (e.g., HCV, Dengue), 7-deaza-adenosine analogues are synthesized to prevent enzymatic deamination.
Workflow:
-
Glycosylation: 6-Chloro-7-deazapurine is glycosylated (Vorbrüggen conditions).
-
Iodination: The nucleoside is converted to the 6-iodo derivative (using the NaI/TFA method described above).
-
Diversification: The 6-iodo nucleoside undergoes Sonogashira coupling to introduce cytostatic alkynyl groups, or ammonolysis to yield the 7-deaza-adenosine analogue.
Visualization: Antiviral Synthesis Pathway
Figure 2: Synthetic workflow for 7-deazapurine nucleoside antivirals.[1] The iodination step is critical for enabling mild late-stage modification.
References
-
Seela, F., & Peng, X. (2006). 7-Functionalized 7-deazapurine ribonucleosides: Synthesis and properties of oligonucleotides containing 7-iodo-7-deaza-2'-deoxyadenosine. Journal of Organic Chemistry .
-
Hocek, M., et al. (2015).[2][3] Synthesis and biological profiling of 6- or 7-(het)aryl-7-deazapurine 4'-C-methylribonucleosides. Bioorganic & Medicinal Chemistry .
-
Naus, P., et al. (2012). Sugar-modified derivatives of cytostatic 7-deazapurine nucleosides: 2'-C-methyl-ribonucleosides, arabinonucleosides and 2'-deoxy-2'-fluoroarabinonucleosides. Bioorganic & Medicinal Chemistry .
-
Bourderioux, A., et al. (2011). Synthesis of 6-alkynyl-7-deazapurine ribonucleosides via Sonogashira cross-coupling. Tetrahedron .
-
Perlikova, T., & Hocek, M. (2012). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews .
Sources
- 1. Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological profiling of 6- or 7-(het)aryl-7-deazapurine 4'-C-methylribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-iodo-7H-pyrrolo[2,3-d]pyrimidine from 4-chloropyrrolopyrimidine
Executive Summary
This guide details the optimized protocol for the synthesis of 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS: 876343-10-1) starting from commercially available 4-chloropyrrolopyrimidine .
The 6-iodo-functionalized pyrrolopyrimidine scaffold is a critical intermediate in the development of JAK inhibitors (e.g., Tofacitinib analogs) and other kinase inhibitors. Direct iodination of the unprotected scaffold is plagued by N7-H acidity and poor regiocontrol. This protocol utilizes a Transient Directing Group (TDG) strategy—specifically N-benzenesulfonylation—to enable precise C6-lithiation and subsequent iodination, followed by mild deprotection. This route ensures high purity (>98% HPLC) and scalability.
Strategic Retro-Analysis & Mechanism
The synthesis relies on the "Protect-Lithiate-Deprotect" strategy. The acidity of the N7-proton (pKa ~13) in the starting material precludes direct C6-lithiation without using excess base, which often leads to polymerization or incomplete conversion.
-
Step 1 (Protection): Installation of a Benzenesulfonyl (PhSO2) group. This group serves two purposes: it protects the N7-position and increases the acidity of the C6-proton via electron withdrawal (inductive effect), facilitating lithiation.
-
Step 2 (Functionalization): Regioselective C6-lithiation using LDA at -78°C, followed by electrophilic quench with Iodine (
). -
Step 3 (Deprotection): Base-mediated hydrolysis to remove the sulfonyl group, yielding the target 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine.
Visual Pathway (DOT Diagram)
Figure 1: Strategic workflow for the C6-iodination of 4-chloropyrrolopyrimidine.
Detailed Experimental Protocols
Stage 1: N-Benzenesulfonylation
Objective: Mask the acidic N-H and activate C6-H.
-
Reagents:
Protocol:
-
Charge a dried round-bottom flask with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (10 g, 65.1 mmol) and anhydrous DMF (100 mL). Cool to 0°C under
. -
Add NaH (3.9 g, 97.6 mmol) portion-wise over 20 minutes. Caution: Gas evolution (
). Stir for 30 mins at 0°C to ensure complete deprotonation. -
Add Benzenesulfonyl chloride (10 mL, 78.1 mmol) dropwise.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3).
-
Workup: Pour the reaction mixture into ice-water (500 mL). The product will precipitate as a white/off-white solid.
-
Filter the solid, wash copiously with water, and dry in a vacuum oven at 50°C.
-
Yield: ~18.0 g (94%). Identity: 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine.[3][4]
Stage 2: Regioselective C6-Iodination
Objective: Introduce the iodine atom at C6 via lithiation.
-
Reagents:
-
Stage 1 Intermediate (1.0 equiv)
-
LDA (Lithium Diisopropylamide, 2.0M in THF) (1.5 equiv)
-
Iodine (
) (1.5 equiv) -
THF (Anhydrous)
-
Protocol:
-
Dissolve Stage 1 Intermediate (5.42 g, 18.5 mmol) in anhydrous THF (100 mL) under an inert argon atmosphere.
-
Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control is vital to prevent decomposition or lithiation at the pyrimidine ring.
-
Add LDA (13.9 mL, 27.8 mmol) dropwise over 20 mins, maintaining internal temp < -70°C.
-
Stir at -78°C for 1 hour. The solution typically turns dark/reddish.
-
Dissolve Iodine (7.0 g, 27.8 mmol) in THF (20 mL) and add it dropwise to the reaction mixture at -78°C.
-
Stir for 30 mins at -78°C, then allow to warm to 0°C over 1 hour.
-
Quench: Add saturated
solution (50 mL) followed by 10% (sodium thiosulfate) to reduce excess iodine (color changes from brown to yellow/clear). -
Isolation: Extract with EtOAc (3x). Dry organics over
and concentrate. -
Purification: Recrystallize from acetonitrile or use flash chromatography if necessary.
-
Intermediate: 4-chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine.[3][4]
Stage 3: Deprotection to Final Product
Objective: Remove the sulfonyl group to release the target.
-
Reagents:
-
Stage 2 Intermediate
-
NaOH (5M aqueous solution)
-
Methanol (MeOH) / THF[4]
-
Protocol:
-
Dissolve the Stage 2 Intermediate (crude or purified) in THF (125 mL) and MeOH (20 mL).
-
Add 5M NaOH (21 mL) dropwise.
-
Stir at RT for 2 hours. The sulfonyl group is cleaved under these alkaline conditions.
-
Workup: Neutralize with saturated
solution. Concentrate in vacuo to remove THF/MeOH. -
The product precipitates from the aqueous residue.[3] Filter the solid.[4]
-
Purification: Triturate or recrystallize from boiling acetonitrile (1 g/10 mL).
-
Final Product: 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine .
Quantitative Data Summary
| Parameter | Value / Condition | Notes |
| Overall Yield | 70 - 77% | Calculated over 3 steps |
| Purity (HPLC) | >98% | |
| Appearance | White to Off-white Solid | |
| Melting Point | 219 - 220°C (dec) | Consistent with literature |
| Solvent: DMSO- |
Troubleshooting & Critical Parameters
-
Moisture Sensitivity (Stage 2): The lithiation step is strictly anhydrous. Even trace water will quench the lithiated species, returning the starting material. Use freshly distilled THF or THF from a solvent drying system.
-
Temperature Control: During LDA addition, if the temperature rises above -60°C, "halogen dance" or ring opening side reactions may occur.
-
Iodine Source: Ensure Iodine is dry. Alternatively, NIS (N-Iodosuccinimide) can be used, but elemental Iodine (
) generally gives cleaner results for this specific lithiated species. -
Deprotection Monitoring: If the deprotection is slow, mild heating to 40°C is permissible, but avoid boiling NaOH to prevent hydrolysis of the 4-Chloro group to a 4-Hydroxy (lactam) species.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 45789732: 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine. [Link]
-
Zhang, Y.L., et al. "An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine." Chemistry of Heterocyclic Compounds, 2018.[5][6] [Link]
-
Yasuda, S., et al. "Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors." Journal of Medicinal Chemistry, 2023.[7] [Link]
Sources
- 1. 4-Chloro-6-iodo-7H-pyrrolo(2,3-d)pyrimidine | C6H3ClIN3 | CID 45789732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 3. 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine | 876343-10-1 [chemicalbook.com]
- 4. 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Protocol for Regioselective C6-Iodination of 7H-Pyrrolo[2,3-d]pyrimidine
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Methodological Guide & Protocol.
Executive Summary & Strategic Rationale
The 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is a privileged pharmacophore embedded in numerous FDA-approved therapeutics, particularly kinase inhibitors (e.g., JAK inhibitors) and antiviral nucleoside analogs. While functionalization at the C4 position (via
Because the pyrrole ring is highly electron-rich at C5, standard electrophilic halogenation (e.g., using N-iodosuccinimide) overwhelmingly yields the C5-iodinated byproduct[1]. To achieve regioselective C6-iodination—a critical node for downstream Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings—chemists must override this innate electronic bias. This application note details a field-proven, self-validating protocol utilizing Directed ortho-Metalation (DoM) to achieve precise C6-iodination[2].
Mechanistic Principles of Regiocontrol
To functionalize the C6 position, the thermodynamic preference for C5 must be bypassed via kinetic deprotonation. This is achieved through a three-phase mechanistic strategy:
-
N7-Protection and Direction: The N7-amine is protected with a strongly electron-withdrawing group, typically a phenylsulfonyl (
) group. This modification prevents the deprotonation of the acidic N-H bond, increases the kinetic acidity of the adjacent C6-proton, and provides a Lewis basic site (the sulfonyl oxygens) to coordinate the lithium cation of the incoming base[3]. -
Kinetic Deprotonation: A sterically hindered, strong base—Lithium diisopropylamide (LDA)—is introduced at cryogenic temperatures (-78 °C). The coordination of the lithium ion to the N7-protecting group directs the base exclusively to the C6 position, generating a stable C6-lithiated intermediate[4].
-
Electrophilic Trapping: The intermediate is rapidly quenched with elemental iodine (
) to form the desired C-I bond before any thermal scrambling or ring-opening can occur[5].
Mechanistic divergence of pyrrolo[2,3-d]pyrimidine halogenation (C5 vs. C6 selectivity).
Experimental Protocol
Materials & Reagents
| Reagent | Function | Equivalents | Notes |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Starting Material | 1.0 eq | Ensure high purity (>98%). |
| Benzenesulfonyl chloride ( | N7-Protecting Group | 1.1 eq | Highly lachrymatory; handle in fume hood. |
| Sodium hydride (NaH, 60% in oil) | Base for Protection | 1.2 eq | Moisture sensitive. |
| LDA (2.0 M in THF/heptane) | DoM Base | 1.5 - 1.6 eq | Must be titrated or freshly purchased[2]. |
| Iodine ( | Electrophile | 1.5 eq | Sublimed prior to use for best results[6]. |
| NaOH (5 M in Methanol/Water) | Deprotection Reagent | 5.0 - 10.0 eq | Pre-mix and cool before addition[7]. |
| Anhydrous THF & DMF | Solvents | As needed | Must be strictly anhydrous (<50 ppm |
Step-by-Step Methodology
Step 1: N7-Protection (Phenylsulfonylation)
-
Charge a flame-dried round-bottom flask with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and anhydrous DMF (0.2 M concentration) under an argon atmosphere. Cool the solution to 0 °C.
-
Carefully add NaH (1.2 eq) portionwise. Stir the suspension at 0 °C for 30 minutes until hydrogen gas evolution ceases and the solution becomes clear.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise. Remove the cooling bath, allow the reaction to warm to room temperature, and stir for 2 hours.
-
Self-Validation Check: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the highly polar starting material and the appearance of a fast-moving, UV-active spot.
-
Quench the reaction by pouring it into ice water. Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine.
Step 2: Regioselective C6-Lithiation and Iodination
Causality Note: Strict cryogenic temperature control (-78 °C) is mandatory. The C6-lithiated species is unstable and will undergo ring-opening or proton scrambling if the internal temperature rises above -40 °C[2].
-
Dissolve the N7-protected intermediate (1.0 eq) in anhydrous THF (0.1 M) under strict argon. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add LDA (1.5 eq) dropwise over 30 minutes. Slow addition prevents localized heating[3]. Stir the resulting dark solution at -78 °C for exactly 1 hour.
-
Dissolve elemental iodine (1.5 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
Stir the mixture for an additional 2 hours at -78 °C[6].
-
Quench the reaction while still at -78 °C by adding saturated aqueous
, followed by saturated aqueous to reduce any unreacted iodine. Allow the mixture to warm to room temperature, extract with EtOAc, dry over , and concentrate in vacuo.
Step 3: N7-Deprotection
Causality Note: The phenylsulfonyl group is highly labile under basic conditions, allowing for its removal without hydrolyzing the C4-Cl bond[7].
-
Dissolve the crude C6-iodinated intermediate in THF (approx. 0.2 M).
-
Add a methanolic solution of 5 M NaOH (approx. 15% v/v relative to THF)[7].
-
Stir the mixture at room temperature for 2 hours.
-
Add saturated aqueous
to neutralize the base, and concentrate the mixture in vacuo to remove the organic solvents[7]. -
Filter the resulting precipitate and wash thoroughly with water.
-
Purification: Triturate the crude solid with boiling acetonitrile (approx. 1 g / 10 mL) to yield pure 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine as a white solid[7].
Step-by-step synthetic workflow for the regioselective C6-iodination.
Quantitative Data & Optimization of DoM
The success of the lithiation step is highly dependent on the choice of base and additives. The table below summarizes optimized conditions for the C6-lithiation of protected pyrrolo[2,3-d]pyrimidines based on literature precedents[2].
| Base System | Temperature | Additive | Observed Effect | Typical Yield |
| LDA | -78 °C | None | Standard kinetic deprotonation; susceptible to minor scrambling if warmed. | 70 - 77% |
| LDA | -78 °C | Bis(2-dimethylaminoethyl)ether | Higher degree of lithiation; increased stability of the lithiated intermediate[2]. | 85 - 93% |
| LTMP | -78 °C | None | Increased steric bulk prevents nucleophilic attack on the pyrimidine core. | 75 - 80% |
| LDA | -40 °C | None | Rapid degradation; formation of intractable black tar. | < 20% |
Trustworthiness & Self-Validating Analytical Checks
To ensure the integrity of the synthesis, verify the intermediate and final products using the following analytical checkpoints:
-
Post-Iodination (LC-MS): The intermediate should exhibit a mass shift of +126 Da (addition of I, loss of H) relative to the protected starting material. The characteristic 3:1 isotopic pattern of the chlorine atom must remain intact.
-
Post-Deprotection (
NMR in DMSO- ): The regioselectivity is definitively confirmed by NMR. The C6 proton (typically around 7.5 ppm) will be absent. The spectrum must show a sharp singlet at 6.88 ppm (corresponding to the untouched C5 proton), a singlet at 8.51 ppm (C2 proton), and a broad singlet at 12.57 ppm (N-H proton)[7]. If iodination erroneously occurred at C5, the 6.88 ppm signal will be missing.
References
-
[1] 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as potential inhibitors of Plasmodium falciparum calcium - Malaria World -[Link]
-
[2] Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - MDPI Molecules -[Link]
-
[3] Directed Lithiation of Protected 4-Chloropyrrolopyrimidine (PMC Archive) - National Institutes of Health -[Link]
-
[4] WO2013008095A1 - Novel pyrrolo pyrimidine derivatives - Google Patents -
-
[5] WO2006017443A2 - Aryl-amino substituted pyrrolopyrimidine multi-kinase inhibiting compounds - Google Patents -
-
[6] WO2021219070A1 - Degradation of bruton's tyrosine kinase (btk) by conjugation of btk inhibitors with e3 ligase ligand - Google Patents -
Sources
- 1. media.malariaworld.org [media.malariaworld.org]
- 2. mdpi.com [mdpi.com]
- 3. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2013008095A1 - Novel pyrrolo pyrimidine derivatives - Google Patents [patents.google.com]
- 5. WO2006017443A2 - Aryl-amino substituted pyrrolopyrimidine multi-kinase inhibiting compounds - Google Patents [patents.google.com]
- 6. WO2021219070A1 - Degradation of bruton's tyrosine kinase (btk) by conjugation of btk inhibitors with e3 ligase ligand and methods of use - Google Patents [patents.google.com]
- 7. 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
Application Note: N7-Protection Strategies for 6-Iodo-Pyrrolo[2,3-d]pyrimidine Reactions
This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It synthesizes literature precedents with practical "bench wisdom" to navigate the specific challenges of the 6-iodo-pyrrolo[2,3-d]pyrimidine scaffold.
Executive Summary: The "N7 Paradox"
The pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is a privileged structure in kinase inhibitor design (e.g., Tofacitinib, Ruxolitinib). The introduction of an iodine atom at the C6 position transforms this scaffold into a versatile platform for diversification via cross-coupling (Suzuki, Sonogashira).
However, the N7-proton (pKa ~13) presents a dual challenge:
-
Acidity/Nucleophilicity: It interferes with base-mediated couplings and can poison Pd-catalysts.
-
Regiocontrol: Without protection, C6-functionalization is chemically ambiguous or impossible (e.g., lithiation).
The Critical Decision: The choice of N7-protecting group (PG) is not merely about "masking" the nitrogen; it dictates the electronic environment of the C6-iodine bond (oxidative addition rate) and the allowable reagents for downstream chemistry.
Strategic Decision Matrix
| Protecting Group | Electronic Effect on Ring | C6-Lithiation Compatible? | C4-SNAr Reactivity | Removal Conditions | Best For... |
| SEM (Trimethylsilylethoxymethyl) | Electron-Donating (+I) | Yes (Gold Standard) | Moderate | Acid (TFA) or Fluoride (TBAF) | C6-Lithiation/Iodination , Suzuki Couplings |
| Tosyl (p-Toluenesulfonyl) | Electron-Withdrawing (-E) | No (Unstable to BuLi) | High (Activates C4) | Base (NaOH/MeOH) | Electrophilic Iodination , C4-Amination |
| THP (Tetrahydropyranyl) | Weakly Donating | Yes (Variable) | Moderate | Acid (HCl/AcOH) | Cost-sensitive scale-up; Acid-labile targets |
| Boc (tert-Butyloxycarbonyl) | Electron-Withdrawing | No (Unstable to BuLi) | High | Acid (TFA/HCl) | Rapid C4-diversification libraries |
Visual Workflow: Strategic Pathways
The following diagram illustrates the divergent workflows dictated by the choice of protecting group.
Figure 1: Decision tree for selecting N7-protection based on the required chemical transformations. SEM is preferred for organometallic routes, while Tosyl is optimal for nucleophilic aromatic substitutions.
Detailed Protocols
Protocol A: SEM-Directed C6-Iodination
Best for: Generating the 6-iodo core from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[1] Mechanism: The oxygen in the SEM group coordinates with Lithium, directing the base to the C6 position (C-H deprotonation).
Reagents:
-
Substrate: 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine[1][2]
-
Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane
-
Electrophile: Iodine (
) in THF -
Solvent: Anhydrous THF
Step-by-Step:
-
Setup: Charge a flame-dried 3-neck flask with the SEM-protected substrate (1.0 equiv) and anhydrous THF (0.1 M concentration). Cool to -78°C (dry ice/acetone).
-
Lithiation: Add LDA (1.5 equiv) dropwise over 20 minutes. Maintain internal temperature below -70°C.
-
Critical Check: Stir for 30-60 minutes at -78°C. The solution typically turns dark yellow/orange, indicating formation of the C6-lithiated species.
-
-
Quench: Add a solution of Iodine (1.2 equiv) in THF dropwise. The color will fade from dark to light yellow.
-
Workup: Stir for 15 mins at -78°C, then warm to RT. Quench with sat.
and (to reduce excess iodine). Extract with EtOAc.[3][4] -
Outcome: Yields 4-chloro-6-iodo-7-SEM-pyrrolo[2,3-d]pyrimidine.[5]
Why this works: The SEM group prevents N7-lithiation (which would occur with a free amine) and directs the bulky LDA base to the C6 proton via coordination, enabling high regioselectivity [1].
Protocol B: Tosyl-Protected SNAr Activation
Best for: When the C6-iodine is already present (or installed via NIS) and the goal is to substitute the C4-chloride. Mechanism: The electron-withdrawing sulfonyl group pulls density from the pyrimidine ring, making the C4-Cl bond highly susceptible to nucleophilic attack.
Reagents:
-
Substrate: 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
-
Nucleophile: Primary/Secondary Amine (1.1 equiv)
-
Base: DIPEA (2.0 equiv)
-
Solvent: n-Butanol or DMF
Step-by-Step:
-
Reaction: Dissolve substrate in n-Butanol. Add amine and DIPEA.[6]
-
Heating: Heat to 80-100°C.
-
Note: With N7-Tosyl, this reaction is significantly faster (1-4 hours) than with N7-SEM or N7-H (often requires >120°C or microwave).
-
-
Monitoring: Monitor by LCMS. The Tosyl group is generally stable to these conditions, but avoid strong hydroxide bases which will cleave the Tosyl.
Deprotection Strategies (The "Landing")
Preserving the C6-Iodine (or the newly installed C6-group) during deprotection is critical.
Method 1: SEM Removal (TFA/Acidic)[3]
-
Conditions: TFA/DCM (1:1) or TFA/DCM (1:4) at 0°C to RT.
-
Risk: The C6-I bond is generally stable to TFA. However, the released formaldehyde equivalent (from SEM cleavage) can react with the N7 or exocyclic amines to form hydroxymethyl byproducts.
-
Mitigation: After TFA treatment (removal of SEM to form N-hydroxymethyl intermediate), treat the crude residue with ethylenediamine or aqueous ammonia in MeOH to scavenge the formaldehyde and fully reveal the N7-H [2].
Method 2: SEM Removal (Fluoride/TBAF)
-
Conditions: TBAF (1M in THF), reflux, or TASF in DMF.
-
Insight: TBAF deprotection of pyrrolo[2,3-d]pyrimidines is notoriously sluggish compared to standard indoles.
-
Optimization: If TBAF fails, switch to TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) or use
(Lewis acid assisted cleavage).
Method 3: Tosyl Removal (Basic)
-
Conditions: NaOH (3-5 equiv) in MeOH/THF (1:1) at RT to 50°C.
-
Compatibility: Excellent for 6-iodo compounds. The C-I bond is stable to aqueous base. This is the mildest method for this specific scaffold [3].
Troubleshooting & "Bench Wisdom"
| Problem | Root Cause | Solution |
| Low Yield in Suzuki Coupling (C6) | Pd-Catalyst poisoning by N7 (if free) or Iodine migration. | Ensure N7 is protected (SEM/Boc). Use Pd(dppf)Cl2 or XPhos Pd G3. Degas solvents thoroughly to prevent homocoupling. |
| Iodine "Scrambling" | Lithium-Halogen exchange at C6 competes with deprotonation. | In Protocol A, ensure LDA is added slowly at -78°C . Do not allow temp to rise before Iodine quench. |
| Incomplete SEM Removal | Formation of N-CH2-OH intermediate. | The reaction isn't finished! The N-CH2-OH species is stable. You MUST perform the basic workup (NH4OH or Ethylenediamine) to cleave this hemiaminal. |
| C4-Cl Hydrolysis | During basic deprotection of Tosyl. | If using NaOH, keep temp low (<50°C). If C4-Cl is still present, it may hydrolyze to the ketone (C=O). Perform C4-SNAr before Tosyl deprotection. |
References
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors. Source: Journal of Medicinal Chemistry (ACS). Context: Detailed protocol for SEM protection, C6-lithiation with LDA, and quenching with Iodine to generate the 4-chloro-6-iodo-7-SEM core. URL:[Link]
-
Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold. Source: Medicinal Research Reviews (NIH). Context: Overview of the biological importance and structural reactivity of the scaffold. URL:[Link]
-
General procedure for Suzuki‐Miyaura cross coupling of 7‐alkyl‐5‐iodo‐7H‐pyrrolo[2,3‐d]pyrimidin‐4‐amines. Source: ChemMedChem (NIH). Context: Conditions for Suzuki coupling on the iodinated pyrrolo[2,3-d]pyrimidine core. URL:[Link]
Sources
Application Note: Regioselective Synthesis of 4-Amino-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
The synthesis of 4-amino-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (also known as 6-iodo-7-deazaadenine) presents a specific regiochemical challenge. Electrophilic halogenation of the 7-deazaadenine scaffold naturally favors the C5 position (beta to the pyrrole nitrogen). Accessing the C6-iodo isomer requires a "Directed Metalation" strategy, utilizing the acidity of the C6-proton in a protected intermediate.
The following Application Note details the robust, regioselective synthesis starting from commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Abstract & Strategic Overview
The target molecule, 4-amino-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, is a critical intermediate for developing kinase inhibitors and modified nucleosides. While direct iodination (e.g., NIS) yields the C5-isomer, the C6-isomer must be synthesized via Lithium-Halogen Exchange or Directed Ortho-Metalation (DoM) .
This protocol utilizes a Protection-Lithiation-Quench strategy. We employ a sulfonyl protecting group (Benzenesulfonyl) at N7, which serves two purposes:
-
Protection: Prevents deprotonation of the acidic pyrrole N-H.
-
Direction: The electron-withdrawing sulfonyl group increases the acidity of the C6 proton, facilitating exclusive lithiation at C6 over the pyrimidine ring carbons.
Retrosynthetic Analysis
-
Target: 4-Amino-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
-
Precursor: 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine[1]
-
Key Intermediate: 4-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
-
Starting Material: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine[1][2][3][4][5]
Reaction Pathway & Mechanism
The following diagram illustrates the critical regiochemical control points and the synthetic workflow.
Figure 1: Synthetic workflow for the C6-iodination of 7-deazaadenine precursors.
Detailed Experimental Protocol
Step 1: N7-Protection with Benzenesulfonyl Chloride
The N7 proton is acidic (
-
Reagents: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), NaH (60% dispersion, 1.2 eq), Benzenesulfonyl chloride (1.1 eq), DMF (anhydrous).
-
Procedure:
-
Suspend NaH (1.2 eq) in anhydrous DMF at 0°C under Argon.
-
Add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) portion-wise. Stir for 30 min until gas evolution ceases (Formation of sodium salt).
-
Add Benzenesulfonyl chloride (1.1 eq) dropwise.
-
Stir at Room Temperature (RT) for 2 hours.
-
Workup: Pour into ice water. Filter the resulting precipitate. Wash with water and hexane. Dry in vacuo.[4]
-
-
Checkpoint: Product should be a white/off-white solid.
NMR will show phenyl protons (7.5-8.0 ppm) and a downfield shift of the pyrrole protons.
Step 2: C6-Directed Lithiation and Iodination (The Critical Step)
This step relies on the inductive effect of the sulfonyl group to acidify the C6 position.
-
Reagents: N7-PhSO2-4-Cl-pyrrolo... (Intermediate 1), LDA (Lithium Diisopropylamide, 2.0 M in THF/heptane, 1.5 eq), Iodine (
, 1.5 eq), Anhydrous THF. -
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) in anhydrous THF (0.1 M concentration) in a flame-dried flask under Argon.
-
Cool the solution to -78°C (Dry ice/Acetone bath). Strict temperature control is vital to prevent decomposition.
-
Add LDA (1.5 eq) dropwise over 20 minutes via syringe pump. The solution typically turns dark (red/brown).
-
Stir at -78°C for 1 hour to ensure complete lithiation at C6.
-
Dissolve Iodine (
, 1.5 eq) in a minimal amount of anhydrous THF. -
Add the Iodine solution dropwise to the reaction mixture at -78°C.
-
Stir for 30 min at -78°C, then allow to warm to RT over 1 hour.
-
Quench: Add saturated aqueous
and (sodium thiosulfate) to reduce excess iodine (color changes from purple/brown to yellow). -
Workup: Extract with EtOAc. Wash with brine.[6] Dry over
.[6] -
Purification: Flash chromatography (Hexane/EtOAc).
-
-
Technical Insight: If starting material is recovered, the lithiation time was insufficient or the THF was wet. If C5-iodo is observed (rare with this method), the temperature was likely too high during LDA addition.
Step 3: Deprotection & Step 4: Amination
While these can be done sequentially, it is often cleaner to remove the sulfonyl group first to obtain the stable 4-chloro-6-iodo intermediate, then perform the amination.
Step 3: Sulfonyl Deprotection
-
Reagents: NaOH (5M aq), Methanol.[1]
-
Procedure: Dissolve the iodinated intermediate in MeOH/THF (1:1). Add NaOH solution.[1] Stir at RT for 1-2 hours.
-
Workup: Neutralize with dilute HCl (to pH 7). The product 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine often precipitates. Filter and dry.[6]
-
Data: This intermediate is a known stable solid (CAS: 876343-10-1).
Step 4: Amination (
-
Reagents: 4-Chloro-6-iodo-intermediate,
(25-30% aq), 1,4-Dioxane (optional co-solvent). -
Procedure:
-
Place the solid in a pressure vessel (sealed tube or autoclave).
-
Add
(excess, ~20 eq) and Dioxane (if solubility is poor). -
Heat to 100-110°C for 12-24 hours.
-
Workup: Cool to 0°C. The product, 4-amino-6-iodo-7H-pyrrolo[2,3-d]pyrimidine , usually precipitates as a solid. Filter, wash with cold water and cold ethanol.
-
-
Note: The C6-Iodine bond is relatively stable to these conditions, but avoid using copper catalysts or extremely high temperatures (>150°C) which might cause dehalogenation.
Analytical Data Summary
| Compound | Key | Expected Yield |
| 4-Cl-7-PhSO2-pyrrolo... | Phenyl peaks (7.6-8.2 ppm), C6-H (~7.9 ppm), C5-H (~6.9 ppm) | 85-95% |
| 4-Cl-6-I-7-PhSO2-pyrrolo... | Loss of C6-H singlet . C5-H shifts slightly. Phenyl peaks remain. | 70-80% |
| 4-Cl-6-I-7H-pyrrolo... | Broad NH (~12.9 ppm), C5-H singlet (~6.9 ppm). No C6-H. | 85-90% |
| Target (4-NH2-6-I-7H) | Exocyclic | 75-85% |
Troubleshooting & Optimization
-
Issue: Incomplete Lithiation.
-
Cause: Moisture in THF or degraded LDA.
-
Solution: Titrate LDA before use. Use a distinct color indicator (e.g., small amount of salicylaldehyde phenylhydrazone) if available, though the reaction usually turns color itself. Ensure temperature is strictly -78°C.
-
-
Issue: C4-Cl Hydrolysis.
-
Cause: During Step 3 (Deprotection), if the base is too strong or temperature too high, the Cl can be replaced by OH (forming the pyrrolopyrimidinone).
-
Solution: Use mild conditions (MeOH/NaOH at RT). Monitor by TLC.[6] Do not heat the deprotection step.
-
-
Issue: Solubility during Amination.
-
Solution: If the 4-chloro-6-iodo intermediate is insoluble in aqueous ammonia, use i-PrOH or Dioxane as a co-solvent. This ensures the nucleophile (
) contacts the substrate.
-
References
-
Regioselective Lithiation of Pyrrolo[2,3-d]pyrimidines
-
Synthesis of 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (Intermediate)
- 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine synthesis.
- ChemicalBook (Verified Supplier/Protocol D
-
General Method for C6-Functionalization
- Synthesis of 7-Alkyl-6-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitriles.
- Kobayashi, K., et al. (2015). Heterocycles.
-
Amination Protocols for 7-Deazapurines
- 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors...
- Example of converting 4-Cl to 4-NH2 in iodin
Sources
- 1. 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 3. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Strategies to Prevent Protodeiodination of 6-iodo-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for handling 6-iodo-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block. The 7H-pyrrolo[2,3-d]pyrimidine core is a foundational scaffold for a multitude of therapeutic agents, particularly Janus kinase (JAK) inhibitors.[1] The iodo-substituent at the C6 position serves as a versatile synthetic handle for introducing molecular complexity, most commonly via palladium-catalyzed cross-coupling reactions.
However, the C-I bond on this electron-rich heterocyclic system is susceptible to cleavage, leading to an undesired side reaction known as protodeiodination—the replacement of iodine with a hydrogen atom. This side reaction lowers yields, complicates purification, and consumes valuable starting material. This document provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you mitigate this common experimental challenge.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: What is protodeiodination and why is it a significant problem?
Answer:
Protodeiodination is an undesired chemical reaction where an iodine atom on an aromatic or heteroaromatic ring is replaced by a hydrogen atom. In the context of your work, the starting material, this compound, is converted into the byproduct 7H-pyrrolo[2,3-d]pyrimidine.
This presents two major problems for a synthetic chemist:
-
Yield Reduction: The formation of the protodeiodinated byproduct directly consumes your starting material, leading to a lower yield of the desired coupled product.
-
Purification Complexity: The byproduct often has similar polarity to the desired product, making separation by column chromatography difficult and sometimes requiring multiple purification steps.
The core issue is a competition between the desired productive pathway (e.g., cross-coupling) and the undesired degradation pathway. Your goal is to kinetically favor the desired reaction to an extent that the protodeiodination becomes negligible.
Caption: Figure 1: The competition between the desired synthetic route and undesired protodeiodination.
FAQ 2: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) is plagued by protodeiodination. What are the most common causes?
Answer:
This is the most frequent scenario where protodeiodination is observed. In a typical palladium-catalyzed cycle, the aryl iodide undergoes oxidative addition to a Pd(0) species to form an Ar-Pd(II)-I intermediate.[2][3] This intermediate is at a critical juncture where it can either proceed down the desired cross-coupling pathway or be intercepted by a hydride source, leading to protodeiodination.
The primary causes are:
-
Hydride (H⁻) Source: The "proton" is technically delivered as a hydride or via a sequence that amounts to it. Common sources include:
-
Solvents: Alcohols (e.g., methanol, isopropanol) and even trace water can act as hydride donors, especially at elevated temperatures in the presence of a base.
-
Bases: Certain bases or their byproducts can facilitate the release of a hydride. Formate salts (sometimes present as impurities) are classic hydride donors.
-
Reagents: Boronic acids in Suzuki couplings can sometimes be a source of a proton. Impurities in reagents can also contribute.
-
Ligand Degradation: Phosphine ligands, especially under prolonged heating, can degrade and participate in side reactions that release hydride equivalents.
-
-
Slow Desired Reaction Rate: If the desired catalytic cycle is slow (due to a suboptimal ligand, temperature, or base), the competing protodeiodination pathway has more time to occur. The key steps of transmetalation and reductive elimination must be faster than the decomposition pathway.[2]
-
Suboptimal Catalyst System: An inefficient catalyst or ligand that does not sufficiently stabilize the palladium intermediates can lead to off-cycle processes, including protodeiodination.[4]
Caption: Figure 2: Simplified Pd-catalytic cycle showing the protodeiodination side reaction.
FAQ 3: What specific, actionable steps can I take to optimize my cross-coupling reaction and suppress protodeiodination?
Answer:
Optimizing a cross-coupling reaction requires a systematic approach. The goal is to accelerate the desired catalytic turnover relative to the protodeiodination pathway.
-
Reagent & Solvent Purity:
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous, degassed solvents (e.g., dioxane, toluene, DMF).
-
Degas Rigorously: Before adding the catalyst, thoroughly degas the reaction mixture by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[5] This removes oxygen, which can degrade both the catalyst and ligands.
-
High-Purity Reagents: Ensure your boronic acid/ester, base, and other reagents are of high purity.
-
-
Catalyst & Ligand Selection:
-
Choose an Appropriate Ligand: For electron-rich heterocycles like pyrrolo[2,3-d]pyrimidines, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often superior.[5] They promote rapid oxidative addition and reductive elimination, which outcompetes the side reaction. Examples include Xantphos, SPhos, and RuPhos.[6]
-
Use a Well-Defined Pre-catalyst: Instead of generating Pd(0) in situ from sources like Pd(OAc)₂, consider using a well-defined Pd(II) pre-catalyst such as PdCl₂(dppf) or specific ligand-bound pre-catalysts.[7] This can lead to a more controlled initiation of the catalytic cycle.
-
-
Base and Temperature Control:
-
Select a Milder Base: While strong bases can be effective, they can also promote decomposition. Consider switching from strong bases like NaOH or KOH to milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[7]
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start screening around 60-80 °C.[7] Overheating for prolonged periods is a primary driver of protodeiodination. Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
| Parameter | Recommendation to Minimize Protodeiodination | Rationale |
| Solvent | Anhydrous, degassed aprotic solvents (Dioxane, Toluene, DME) | Minimizes the primary source of protons/hydrides. Oxygen removal protects the catalyst. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Generally less harsh than hydroxides. The choice can influence the solubility and activity of the boronic acid. |
| Ligand | Bulky, electron-rich phosphines (e.g., Xantphos, SPhos) or NHCs | Accelerates the rate-limiting reductive elimination step, outcompeting the protodeiodination pathway.[4] |
| Catalyst | Well-defined Pd(II) pre-catalysts (e.g., PdCl₂(dppf)) | Provides a more controlled and reproducible initiation of the active Pd(0) catalyst.[7] |
| Temperature | Lowest effective temperature (e.g., 60-100 °C) | Reduces the rate of thermal decomposition pathways for both the substrate and the catalyst complex. |
| Atmosphere | Strict Inert (Argon or Nitrogen) | Prevents oxidative degradation of the Pd(0) species and phosphine ligands.[5] |
Table 1: Recommended Parameter Adjustments for Cross-Coupling Reactions.
This protocol is a starting point and should be optimized for your specific aryl boronic acid or ester.
-
Vessel Preparation: To a flame-dried reaction vial or flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl boronic acid or pinacol ester (1.1–1.5 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).[7]
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. A typical concentration is 0.1 M with respect to the starting material.
-
Catalyst Addition: In a single portion under a positive flow of inert gas, add the palladium pre-catalyst and ligand (e.g., PdCl₂(dppf), 2–5 mol %).[7]
-
Reaction: Place the vessel in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the consumption of the starting material and the appearance of the product. Note any formation of a less polar spot corresponding to the protodeiodinated byproduct.
-
Workup: Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material by silica gel chromatography.
FAQ 4: My compound appears to be degrading during storage or workup, not just during reactions. How can I improve its stability?
Answer:
This compound, like many aryl iodides, can be sensitive to environmental factors outside of a reaction flask.
-
Photostability: The Carbon-Iodine bond is susceptible to homolytic cleavage upon exposure to light, particularly UV light. This generates a radical that can abstract a hydrogen atom from solvent or other molecules.[8]
-
Solution: Always store the solid compound and solutions in amber vials or flasks wrapped in aluminum foil to protect them from light. Minimize exposure to ambient light during workup and purification.
-
-
Thermal Stability: While generally stable as a solid at room temperature, prolonged exposure to high heat can cause decomposition.
-
Solution: Store the compound in a cool, dark, and dry place. For long-term storage, refrigeration (-4 to -20 °C) under an inert atmosphere is recommended.
-
-
Atmospheric Stability: Exposure to air and moisture over time can lead to slow degradation.
-
Solution: Store the solid under an inert atmosphere (argon or nitrogen). When weighing out the compound, do so efficiently to minimize atmospheric exposure.
-
-
pH Sensitivity during Workup/Purification: Extreme pH conditions can potentially compromise the compound's stability.
-
Solution: During aqueous workups, use neutral water or mild buffers. For silica gel chromatography, use neutral solvent systems (e.g., ethyl acetate/hexanes). Avoid using highly acidic or basic modifiers unless necessary, and if so, do not let the compound sit in that solution for extended periods.
-
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nobelprize.org [nobelprize.org]
- 4. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems [organic-chemistry.org]
- 6. Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The photochemistry of iodo, methyl and thiomethyl substituted aryl azides in toluene solution and frozen polycrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Enhancement of 6-Iodo-pyrrolo[2,3-d]pyrimidine
Introduction: Understanding the Solubility Challenge
6-Iodo-pyrrolo[2,3-d]pyrimidine and its analogs are a cornerstone of many research programs, particularly in kinase inhibition and drug discovery.[1] However, their typically high lipophilicity and crystalline nature often lead to significant solubility challenges, even in potent organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, including troubleshooting guides and validated protocols, to effectively solubilize this compound, ensuring the integrity and reproducibility of your experiments.
The core issue often stems from the high crystal lattice energy of the solid compound, which the solvent must overcome to dissolve the molecule. While pyrrolopyrimidines are generally considered soluble in DMSO[3], issues like slow dissolution rates, incomplete solubility at high concentrations, or even compound degradation can arise. This guide is designed to address these specific issues with a systematic, evidence-based approach.
Frequently Asked Questions (FAQs)
Q1: I've added the calculated volume of DMSO to my vial of 6-iodo-pyrrolo[2,3-d]pyrimidine, but it's not dissolving after vortexing. What should I do first?
A1: This is a common first hurdle. Vigorous vortexing is a good start, but it may not be sufficient to overcome the compound's crystal lattice energy. The recommended immediate next step is to apply additional energy through sonication. Place the sealed vial in a bath sonicator for 5-15 minutes.[4] The ultrasonic waves create micro-cavitations that break apart the solid particles, dramatically increasing the surface area available for solvent interaction. If a sonicator is unavailable, proceed to the gentle heating protocol.
Q2: Is it safe to heat my 6-iodo-pyrrolo[2,3-d]pyrimidine solution in DMSO or DMF?
A2: Gentle warming can be very effective, but it must be approached with caution.[4] Halogenated heterocyclic compounds can be susceptible to degradation at elevated temperatures, especially in the presence of residual water or other nucleophiles in the solvent. DMSO itself can sometimes promote hydrolysis of sensitive compounds.[5] We recommend warming the solution in a water bath set to 37-40°C for 10-20 minutes. Avoid aggressive heating (e.g., on a hot plate) as this increases the risk of degradation. Always prepare a small test sample first and check for any color change, which might indicate decomposition.
Q3: My compound dissolves in DMSO initially but crashes out when I dilute it into my aqueous assay buffer. Why does this happen and how can I fix it?
A3: This phenomenon is called "precipitation upon dilution" and occurs when the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit.[6] DMSO is a powerful solvent that can create supersaturated stock solutions, but its solubilizing effect is lost upon high dilution into an aqueous medium.[7]
To mitigate this, consider these strategies:
-
Lower the Final Concentration: The simplest solution is to work at a lower final concentration of your compound.
-
Use Co-solvents: Prepare a stock in a co-solvent system. A common starting formulation for challenging compounds is a mixture of DMSO and a polyethylene glycol (e.g., PEG300).[8] This can improve the transition from the organic stock to the aqueous final solution.
-
Employ Excipients: For aqueous assays, formulating the compound with a solubilizing excipient like hydroxypropyl-β-cyclodextrin (HP-β-CD) can create a more stable solution by encapsulating the hydrophobic molecule.[6]
Q4: What is the maximum recommended stock concentration for 6-iodo-pyrrolo[2,3-d]pyrimidine in DMSO or DMF?
A4: There is no universal maximum concentration, as it depends on the specific batch purity and polymorphic form of the compound. However, for initial experiments, we advise starting with a target concentration of 10-20 mM. Many pyrrolopyrimidine derivatives are readily soluble at 10 mM in DMSO.[1][9] If higher concentrations are required, you will likely need to employ the enhancement techniques detailed in the protocols below. Always visually confirm complete dissolution before use.
Q5: Should I be concerned about the stability of my compound in DMSO or DMF during long-term storage?
A5: Yes. While DMSO is a standard storage solvent, long-term stability can be an issue, with some studies showing degradation of library compounds over time.[10] For halogenated compounds, this risk can be elevated. We strongly recommend the following storage practices:
-
Aliquot Solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation.[4]
-
Use Anhydrous Solvents: Ensure you are using high-purity, anhydrous grade DMSO or DMF.
-
Store Properly: Store aliquots at -20°C or, for maximum stability, at -80°C.
Troubleshooting Guide: Common Solubility Issues
| Problem | Probable Cause | Recommended Solution(s) |
| Persistent Cloudiness / Visible Particulates | Insufficient energy to break crystal lattice; concentration exceeds solubility limit in the pure solvent. | 1. Sonication: Use a bath sonicator for 15-30 minutes. 2. Gentle Heating: Warm in a 37°C water bath.[4] 3. Co-Solvent Addition: Add a small percentage (5-10% v/v) of a co-solvent like N-Methyl-2-pyrrolidone (NMP) or PEG300.[8] |
| Solution is Clear but Precipitates Over Time at Room Temp | The solution is supersaturated and thermodynamically unstable. | 1. Dilute the Stock: Lower the stock concentration to a more stable level. 2. Store Cold: Immediately freeze the stock solution after preparation. 3. Re-evaluate Solvent: Test solubility in an alternative solvent or co-solvent system. |
| Solution Changes Color (e.g., Yellows/Browns) Upon Heating | Compound degradation. The iodo-substituent can be particularly sensitive. | 1. Stop Heating Immediately. 2. Use Non-Thermal Methods: Rely solely on extended sonication and vortexing. 3. pH Modification (Advanced): If the compound has an ionizable proton (e.g., pyrrole N-H), adding a small amount of a non-nucleophilic base might improve solubility without requiring heat, but this must be tested carefully for compatibility with downstream assays. |
| Inconsistent Results Between Experiments | Incomplete initial dissolution; precipitation during dilution; compound degradation in stock. | 1. Standardize Protocol: Use a consistent, validated dissolution protocol (see below) for every experiment. 2. Visual Confirmation: Always visually inspect the stock solution against a light source before each use. 3. Fresh Dilutions: Prepare fresh dilutions from the stock for each experiment. |
Experimental Protocols & Workflows
Protocol 1: Standard Dissolution in DMSO or DMF
This protocol should be the first-line approach for preparing stock solutions up to 10 mM.
-
Preparation: Accurately weigh the desired mass of 6-iodo-pyrrolo[2,3-d]pyrimidine into a sterile, appropriate-sized vial (e.g., glass or polypropylene).
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO or DMF to reach the target concentration.
-
Initial Mixing: Cap the vial securely and vortex vigorously for 2-3 minutes.
-
Visual Inspection: Check the solution for any visible, undissolved solid particles.
-
Sonication: If solids remain, place the vial in a bath sonicator and sonicate for 15 minutes.[4] Check for dissolution. Repeat for another 15 minutes if necessary.
-
Final Confirmation: Once the solution is visually clear, it is ready for use or storage. If particulates persist, proceed to Protocol 2.
Workflow for Standard Dissolution
Caption: Standard workflow for dissolving 6-iodo-pyrrolo[2,3-d]pyrimidine.
Protocol 2: Solubility Enhancement Using Heat and Co-Solvents
This is a more advanced protocol for achieving higher concentrations or dissolving particularly stubborn batches of the compound.
-
Initial Steps: Follow steps 1-3 from Protocol 1.
-
Gentle Warming: Place the securely capped vial in a water bath or heating block set to no higher than 40°C .[4]
-
Intermittent Agitation: Heat for 10 minutes, then remove and vortex for 1 minute. Repeat this cycle 2-3 times.
-
Visual Inspection: If the compound is fully dissolved, let the solution cool to room temperature. If it remains dissolved, the process is successful. If it precipitates upon cooling, a co-solvent is likely needed.
-
Co-Solvent Addition (If Needed): To the suspension, add a co-solvent such as PEG300 or NMP to constitute 5-10% of the total final volume.[8] For example, for a final volume of 1 mL, add 50-100 µL of the co-solvent.
-
Repeat Agitation: Repeat the vortexing and gentle warming steps. The altered polarity of the solvent mixture should now be sufficient to dissolve the compound.
Troubleshooting and Optimization Logic
Caption: Logical flow for troubleshooting persistent solubility issues.
References
-
Pireddu, R., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics. Available from: [Link]
-
PubChem. 4-Chloro-6-iodo-7H-pyrrolo(2,3-d)pyrimidine. Available from: [Link]
-
Sawatale, G., et al. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
Ke, N., et al. (2018). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry. Available from: [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. Available from: [Link]
-
Lindh, M., et al. (2021). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. Available from: [Link]
-
Lindh, M., et al. (2021). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. Available from: [Link]
-
Tice, C. M., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
-
Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. Available from: [Link]
-
ResearchGate. (2020). How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.?. Available from: [Link]
-
Sathesh Babu, P.R., et al. (2007). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Asian Journal of Pharmaceutics. Available from: [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. Available from: [Link]
-
Dholakia, S. P., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Sanna, M., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Pharmaceuticals. Available from: [Link]
-
Lv, H., et al. (2019). Molecular Mechanism of N,N-Dimethylformamide Degradation in Methylobacterium sp. Strain DM1. Applied and Environmental Microbiology. Available from: [Link]
-
Baluja, S., et al. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available from: [Link]
-
Lee, H., et al. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Water Research. Available from: [Link]
-
Patel, A., et al. (2012). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmacy and Chemical Sciences. Available from: [Link]
-
Lv, H., et al. (2019). Molecular Mechanism of N, N-Dimethylformamide Degradation in Methylobacterium sp. Strain DM1. Applied and Environmental Microbiology. Available from: [Link]
-
Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Gershon, H., & Parmegiani, R. (1967). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols. Journal of Heterocyclic Chemistry. Available from: [Link]
-
Henderson, J. L., et al. (2020). Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors. MedChemComm. Available from: [Link]
-
El-Khamisy, S. F., et al. (2018). Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes. Scientific Reports. Available from: [Link]
-
Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Available from: [Link]
-
Wodicka, L. M., et al. (2018). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Available from: [Link]
-
ResearchGate. (2019). AcBr/DMSO Mediated Sulfenylation of Pyrrolo[2,1-a]isoquinolines. Available from: [Link]
- U.S. Patent No. WO2007012953A2. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
-
Mosslemin, M. H., et al. (2016). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available from: [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. research.library.fordham.edu [research.library.fordham.edu]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing C6-Iodination of Pyrrolopyrimidines via Lithiation Temperature Control
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of pyrrolopyrimidine derivatives. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered during the C6-iodination of pyrrolopyrimidines, with a specific focus on the critical role of lithiation temperature. Our goal is to equip you with the expertise and practical insights needed to navigate this sensitive yet powerful synthetic transformation successfully.
Introduction: The Criticality of Temperature in Pyrrolopyrimidine Lithiation
Pyrrolopyrimidines are a cornerstone scaffold in medicinal chemistry due to their structural resemblance to purines, which imparts significant biological activity.[1][2] The selective functionalization of the C6 position is often a key step in the synthesis of novel drug candidates.[3] Directed ortho-metalation (DoM), particularly lithiation followed by quenching with an electrophile like iodine, is a powerful strategy for achieving this regioselectivity.[4]
However, the success of this reaction is exquisitely sensitive to a multitude of parameters, with temperature being arguably the most critical. Organolithium reagents are highly reactive and can be non-selective at elevated temperatures, leading to a cascade of unwanted side reactions.[5][6] Conversely, a temperature that is too low may result in incomplete lithiation. This guide will provide a systematic approach to optimizing the lithiation temperature for your specific pyrrolopyrimidine substrate.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the C6-iodination of pyrrolopyrimidines and provides actionable solutions grounded in chemical principles.
Q1: I'm getting very low to no yield of my desired C6-iodinated product. What are the likely causes and how can I fix it?
A1: This is a common and frustrating issue that can stem from several factors, often related to the lithiation step.
-
Insufficient Lithiation: The primary reason for low yield is often incomplete deprotonation at the C6 position.
-
Sub-optimal Temperature: While -78 °C is a standard starting point for many lithiation reactions, it might not be optimal for all pyrrolopyrimidine scaffolds.[7] A temperature that is too low can significantly slow down the rate of deprotonation. Consider a carefully controlled, slight increase in the lithiation temperature (e.g., to -70 °C or -65 °C) to enhance the rate of lithiation. However, be cautious as higher temperatures can promote side reactions.
-
Inappropriate Base: Lithium diisopropylamide (LDA) is a common choice for this transformation due to its strong basicity and steric bulk, which can enhance regioselectivity.[7][8] However, for less acidic protons, a stronger base like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) might be necessary.[9] Be aware that n-BuLi can sometimes lead to a complex mixture of products.[7]
-
Base Degradation: Organolithium reagents are sensitive to moisture and air.[10] Ensure you are using a freshly titrated or newly purchased bottle of your lithiating agent.
-
-
Ineffective Quenching: Even with successful lithiation, the quenching step with iodine can be problematic.
-
Iodine Quality: Iodine monochloride (ICl) is often used as the iodinating agent. It is highly moisture-sensitive and can decompose over time, reducing its effectiveness.[11] Use a fresh bottle of ICl or consider purifying it before use.
-
Slow Addition: The addition of the iodine solution should be done slowly at the low reaction temperature to control the exotherm and prevent side reactions.[11]
-
Q2: My reaction is messy, and I'm isolating a significant amount of a side product. How do I identify and suppress it?
A2: The formation of side products is a clear indication that your reaction conditions are not selective.
-
Misidentification of the Side Product: The most common side product in the lithiation of 4-chloropyrrolopyrimidines is the result of nucleophilic attack at the C4 position by the diisopropylamine generated from LDA.[7] This leads to the formation of a 4-(diisopropylamino)pyrrolopyrimidine derivative.
-
Controlling the Side Reaction:
-
Strict Temperature Control: This side reaction is highly temperature-dependent. Allowing the reaction to warm up, even locally, can significantly increase the rate of nucleophilic attack at C4.[7] Ensure your cooling bath is well-maintained and that the addition of reagents is done slowly to dissipate any heat generated.
-
Choice of Base: If the C4 side product persists even with strict temperature control, consider using a different base. Lithium bis(trimethylsilyl)amide (LHMDS) is a bulkier, non-nucleophilic base that can sometimes circumvent this issue, although it may be less effective at deprotonation.[7][9]
-
Q3: I'm observing incomplete consumption of my starting material, even after extended reaction times. What's going on?
A3: Incomplete conversion is another common hurdle that points to issues with the lithiation step.
-
Reversible Lithiation: In some cases, the lithiation may be reversible, leading to an equilibrium between the starting material and the lithiated intermediate.
-
Additives to Enhance Lithiation: The addition of lithium chloride (LiCl) has been shown to break up organolithium aggregates and increase the rate and efficiency of lithiation.[7] Consider adding 0.5-1.0 equivalents of anhydrous LiCl to your reaction mixture before the addition of the base.
-
Chelating Agents: Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) or bis(2-dimethylaminoethyl)ether can chelate the lithium ion, increasing the basicity of the organolithium reagent and promoting a more complete deprotonation.[7][12][13]
-
-
Monitoring the Lithiation: It can be challenging to monitor the progress of the lithiation directly. A common technique is to take a small aliquot of the reaction mixture after the lithiation step and quench it with deuterium oxide (D₂O).[7] Analysis of the resulting mixture by ¹H NMR or mass spectrometry can provide an estimate of the degree of lithiation.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the C6-iodination of pyrrolopyrimidines.
Q4: What is the theoretical basis for using low temperatures in organolithium reactions?
A4: The use of low temperatures, typically -78 °C (the sublimation point of dry ice), is fundamental to controlling the high reactivity of organolithium reagents.[5] At these temperatures:
-
Kinetic vs. Thermodynamic Control: Many organolithium reactions can proceed through multiple pathways. Low temperatures favor the kinetically controlled product, which is often the desired regioselective deprotonation, over the thermodynamically more stable but undesired products that may form at higher temperatures.
-
Stability of Intermediates: The lithiated pyrrolopyrimidine intermediate is often unstable at higher temperatures and can undergo decomposition or rearrangement. Low temperatures help to preserve the integrity of this intermediate until it is quenched.
-
Suppression of Side Reactions: As discussed in the troubleshooting section, side reactions such as nucleophilic attack by the amide base are significantly suppressed at low temperatures.[7]
Q5: How do I choose the right protecting group for the pyrrole nitrogen, and does it influence the lithiation?
A5: The choice of protecting group on the pyrrole nitrogen is crucial as it can act as a directed metalating group (DMG), influencing the regioselectivity of the lithiation.[4]
-
SEM Group: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a commonly used and effective protecting group for this transformation.[7] It is known to direct lithiation to the C6 position.
-
Other Protecting Groups: Other protecting groups, such as benzenesulfonyl, have also been employed.[7] The choice of protecting group can influence the acidity of the C6 proton and the stability of the lithiated intermediate, so optimization may be required if you are using a different protecting group.
Q6: Can I use iodine (I₂) directly for the quenching step instead of iodine monochloride (ICl)?
A6: While iodine (I₂) can be used as an iodinating agent, iodine monochloride (ICl) is generally preferred for this reaction. ICl is a more powerful electrophile than I₂, which can lead to a more efficient and faster quenching of the lithiated intermediate.[11] This can be particularly important for preventing decomposition of the organolithium species.
Experimental Protocol: A Step-by-Step Guide to Optimizing Lithiation Temperature
This protocol provides a general framework for the C6-iodination of a SEM-protected 4-chloropyrrolopyrimidine. It is essential to adapt this protocol to your specific substrate and to perform small-scale optimization experiments before proceeding to a larger scale.
Materials and Reagents:
-
SEM-protected 4-chloropyrrolopyrimidine
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Iodine monochloride (1.0 M solution in dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
Preparation of LDA:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) to the cooled THF.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
-
Lithiation:
-
In a separate flame-dried flask, dissolve the SEM-protected 4-chloropyrrolopyrimidine (1.0 equivalent) in anhydrous THF.
-
Slowly add the substrate solution to the pre-formed LDA solution at -78 °C via a cannula.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
-
Quenching:
-
Slowly add the iodine monochloride solution (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for an additional 30 minutes after the addition is complete.
-
-
Workup:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system.
-
Temperature Optimization:
To optimize the lithiation temperature, set up a series of small-scale reactions in parallel, varying the lithiation temperature in 5-10 °C increments (e.g., -78 °C, -70 °C, -60 °C). Analyze the crude reaction mixtures by HPLC or ¹H NMR to determine the yield of the desired product and the formation of any side products.
Data Summary Table
| Lithiation Temperature (°C) | Base | Additive | Yield of C6-Iodinated Product (%) | Key Observations | Reference |
| -78 | LDA | None | 68 (with benzaldehyde quench) | Baseline condition, some starting material may remain. | [7] |
| Room Temperature | LDA | None | 0 | Significant formation of C4-aminated side product. | [7] |
| -78 | LDA | LiCl (0.5 eq) | Marginal Improvement | LiCl can slightly improve the degree of lithiation. | [7] |
| -78 | LDA | bis(2-dimethylaminoethyl)ether | Increased | Additive offered a higher degree of lithiation and stability. | [12][13] |
| -78 | n-BuLi | None | Complex Mixture | n-BuLi can react at C4, leading to multiple products. | [7] |
Visualizing the Process
Diagram 1: Reaction Workflow
Caption: Workflow for C6-Iodination of Pyrrolopyrimidines.
Diagram 2: Troubleshooting Flowchart
Caption: Troubleshooting Decision Tree.
References
- Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective.
- Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC.
- Optimization of Organolithium Reactions.
- Organolithium reagent - Wikipedia.
- Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - MDPI.
- Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PubMed.
- Safe handling of organolithium compounds in the laboratory - Princeton EHS.
- (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions - ResearchGate.
- troubleshooting low yields in ICl iodination reactions - Benchchem.
- [FREE] n-Butyllithium (n-BuLi) is a stronger base than lithium diisopropylamide (LDA) but would not be a good - brainly.com.
- Lithiation | Organolithium Reagents | Chemical Processes - Vapourtec Ltd.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. sites.wp.odu.edu [sites.wp.odu.edu]
- 7. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brainly.com [brainly.com]
- 9. vapourtec.com [vapourtec.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 6-Iodo-pyrrolo[2,3-d]pyrimidine Coupling Chemistries
Current Status: Operational Topic: Minimizing Homocoupling Side Reactions Ticket ID: #SYN-7DZ-IOD-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Diagnostic Framework
The Challenge: 6-iodo-pyrrolo[2,3-d]pyrimidine (often referred to as 6-iodo-7-deazapurine) is a high-value scaffold in the synthesis of JAK inhibitors and nucleoside analogs. However, its electron-rich pyrrole ring and the specific reactivity of the C-I bond make it prone to two distinct classes of homocoupling during Palladium-catalyzed cross-couplings (Sonogashira, Suzuki):
-
Glaser Coupling (Alkyne Dimerization): Occurs primarily in Sonogashira reactions due to the presence of Copper(I) and Oxygen.
-
Ullmann-type Homocoupling (Bi-heteroaryl Formation): Occurs when the oxidative addition complex undergoes disproportionation, leading to the dimerization of the 7-deazapurine core itself.
Diagnostic Flowchart: Before adjusting your protocol, identify which side reaction is dominating your LC-MS trace.
Figure 1: Diagnostic decision tree for identifying specific side-reactions based on mass spectrometry data.
Mechanism of Failure (The "Why")
To fix the reaction, we must understand the competing catalytic cycles. The 6-iodo-pyrrolo[2,3-d]pyrimidine substrate enters the Palladium cycle via oxidative addition. From here, three paths diverge.
The Competing Pathways
-
Path A (Desired): Transmetallation with the nucleophile (alkyne/boronic acid) followed by reductive elimination.
-
Path B (Scaffold Dimerization): If transmetallation is slow, two Ar-Pd-I species can disproportionate to form Ar-Pd-Ar and PdI2. The Ar-Pd-Ar species reductively eliminates to form the bi-heteroaryl dimer. This is common with electron-rich heterocycles.
-
Path C (Glaser Coupling): In Sonogashira coupling, the copper co-catalyst can oxidize the alkyne directly if Oxygen is present, bypassing the Palladium cycle entirely.
Figure 2: Kinetic competition between cross-coupling (Blue path) and homocoupling modes (Yellow/Red paths).
Troubleshooting Guides
Scenario A: Sonogashira Coupling (Glaser Dominance)
Symptom: High consumption of alkyne, presence of diyne in LC-MS, low yield of product.
Root Cause: The presence of trace Oxygen allows the Copper catalyst to perform an oxidative dimerization of the alkyne. Technical Fix:
-
Eliminate Copper (Copper-Free Sonogashira): 6-iodo-pyrrolo[2,3-d]pyrimidines are sufficiently reactive to couple without Copper if a more active Pd catalyst is used.
-
Recommendation: Use PdCl2(MeCN)2 with XPhos or Pd(PPh3)4 in piperidine.
-
-
Degassing Protocol: Sparging with Argon is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the reaction solvent.
-
Slow Addition: Add the alkyne via syringe pump over 1 hour to keep its concentration low relative to the Ar-Pd-I complex.
Scenario B: Bi-Heteroaryl Formation (Ullmann Dominance)
Symptom: Dimerization of the pyrrolo[2,3-d]pyrimidine core.
Root Cause: "Pd-ate" complex formation or slow transmetallation. Technical Fix:
-
Protect N-7: A free NH at the 7-position (pyrrole nitrogen) can coordinate to Pd, disrupting the ligand sphere and promoting aggregation.
-
Recommendation: Protect N-7 with SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc before coupling.
-
-
Solvent Switch: Switch from DMF to a mixture of THF/Water or Toluene/Water . Water often accelerates transmetallation (especially in Suzuki), favoring the cross-coupling over homocoupling.
-
Catalyst Loading: Reduce Pd loading. Paradoxically, high Pd loading can increase homocoupling by increasing the local concentration of Ar-Pd-I species, favoring bimolecular disproportionation.
Optimized Protocols
Protocol 1: Copper-Free Sonogashira for 6-Iodo-pyrrolo[2,3-d]pyrimidine
Best for: Preventing Alkyne Dimerization (Glaser)
Reagents:
-
Substrate: N7-protected 6-iodo-pyrrolo[2,3-d]pyrimidine (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst: PdCl2(MeCN)2 (5 mol%)
-
Ligand: XPhos (10 mol%)
-
Base: Cs2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane or MeCN (Degassed)
Step-by-Step:
-
Preparation: Charge a microwave vial or Schlenk flask with the substrate, Pd source, Ligand, and Base.
-
Inerting: Cap the vial and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed solvent via syringe.
-
Alkyne Addition: Add the alkyne. Note: If the alkyne is valuable/prone to dimerization, add it as a solution via syringe pump over 30 mins at temperature.
-
Reaction: Heat to 80°C for 4-12 hours.
-
Workup: Filter through Celite to remove Pd black. Concentrate and purify.
Protocol 2: Suzuki Coupling with Suppressed Homocoupling
Best for: Arylation/Heteroarylation without Dimerization
Data: Solvent Effect on Homocoupling Ratio
| Solvent System | Yield (Product) | Homocoupling (Dimer) | Notes |
| DMF (Anhydrous) | 65% | 20% | Slow transmetallation favors dimer |
| DME / H2O (4:1) | 88% | < 5% | Water accelerates boronic acid activation |
| Toluene / EtOH / H2O | 92% | < 2% | Best biphasic system for this scaffold |
Step-by-Step:
-
Dissolve N7-protected substrate (1 eq) and Boronic Acid (1.5 eq) in Toluene/EtOH (4:1).
-
Add aqueous Na2CO3 (2M, 3 eq).
-
Degas thoroughly (Bubbling Argon for 15 mins).
-
Add Pd(dppf)Cl2 (5 mol%). Why? The bidentate ligand dppf has a large bite angle which reductively eliminates the cross-product faster than monodentate ligands, suppressing homocoupling.
-
Heat to 90°C under Argon.
Frequently Asked Questions (FAQs)
Q: Can I perform these couplings without protecting the N7-position? A: It is possible but risky. The free N7-H is acidic (pKa ~13) and can be deprotonated by the base used in coupling, forming an insoluble anion or coordinating to the Palladium. This "poisons" the catalyst, requiring higher loading, which in turn increases homocoupling risk. We strongly recommend SEM or Boc protection [1].
Q: I see significant hydrodehalogenation (replacement of I with H). Why? A: This is often caused by excessive heating in alcoholic solvents or the presence of hydride sources. If using DMF, it can decompose to form formates which act as reducing agents. Switch to 1,4-Dioxane or ensure your DMF is fresh and amine-free.
Q: Why is Copper-free Sonogashira preferred if it's slower? A: While classical Sonogashira (Pd/Cu) is faster, the Copper cycle is the sole source of Glaser coupling (alkyne dimerization). For valuable pharmaceutical intermediates, yield and purity (avoiding difficult-to-separate dimers) are more important than reaction speed [2].
References
-
Synthesis of 7-deazapurine analogs: Perlikova, T., et al.[1][2] "Synthesis of 7-substituted 7-deazapurine ribonucleosides." Journal of Medicinal Chemistry.
-
Sonogashira Coupling & Side Reactions: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews.
-
Copper-free Sonogashira Methodologies: Liang, Y., et al.[3] "Copper-free Sonogashira coupling."[4] Organic Chemistry Portal.
-
Homocoupling Mechanisms in Pd-Catalysis: Organic & Biomolecular Chemistry. "Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling."
Sources
- 1. scispace.com [scispace.com]
- 2. 6-Methyl-7-deazapurine nucleoside analogues as broad-spectrum antikinetoplastid agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
Validation & Comparative
Crystal Structure Analysis of 6-Iodo-7H-Pyrrolo[2,3-d]pyrimidine Complexes: A Comparative Technical Guide
Executive Summary: The 6-Iodo Advantage
In the high-stakes arena of kinase inhibitor development, the 6-iodo-7H-pyrrolo[2,3-d]pyrimidine scaffold serves as a dual-purpose molecular tool. Unlike its unsubstituted or lighter-halogen analogs (Cl, F), the 6-iodo variant offers a unique convergence of structural utility (via anomalous scattering for X-ray phasing) and pharmacological potency (via strong halogen bonding).
This guide objectively compares the 6-iodo scaffold against its 6-bromo, 6-chloro, and 6-hydro alternatives. It details the experimental protocols required to exploit the iodine atom's "sigma-hole" for stabilizing protein-ligand complexes and solving crystallographic phase problems.
Comparative Analysis: 6-Iodo vs. Alternatives
The choice of halogen at the C6 position of the pyrrolo[2,3-d]pyrimidine core dictates the physicochemical and crystallographic behavior of the complex.
Performance Matrix: Halogen Bonding & Phasing
The following data summarizes the performance of the 6-iodo scaffold compared to common alternatives in the context of kinase co-crystallization.
| Feature | 6-Iodo (Product) | 6-Bromo (Alternative) | 6-Chloro (Alternative) | 6-Hydro (Control) |
| Halogen Bond Strength | High (~2–5 kcal/mol) | Medium (~1–3 kcal/mol) | Low/Negligible | None |
| Sigma-Hole Magnitude ( | High (Deep positive potential) | Moderate | Weak | N/A |
| Interaction Distance ( | Short (10–15% < vdW radii) | Moderate reduction | Close to vdW sum | N/A |
| X-ray Anomalous Signal ( | ~6.7 electrons (Excellent Phasing) | ~1.3 electrons | ~0.7 electrons | ~0 |
| Synthetic Versatility | High (Suzuki/Sonogashira) | High | Moderate | Low |
Mechanism of Action: The Sigma-Hole Effect
The superior performance of the 6-iodo derivative in binding affinity is driven by the Sigma-Hole (
Why Iodine Wins:
-
Polarizability: Iodine is the most polarizable of the stable halogens, resulting in the largest
-hole. -
Directionality: The interaction is strictly linear (
), enforcing a specific ligand orientation that reduces entropic penalty during binding.
Visualization of Interaction Logic
The following diagram illustrates the structural logic distinguishing the 6-iodo complex from its analogs.
Figure 1: Mechanistic hierarchy of Halogen Bonding (XB). The 6-Iodo substituent generates the largest Sigma-Hole, creating a "molecular anchor" that stabilizes the protein-ligand complex more effectively than Br or Cl analogs.
Experimental Protocol: Co-Crystallization & Analysis
This protocol is designed for the co-crystallization of this compound derivatives with a target kinase (e.g., JAK, BTK). It addresses the specific solubility and stability challenges associated with heavy-atom ligands.
Pre-requisites & Materials
-
Ligand: this compound derivative (>98% purity).
-
Protein: Purified Kinase Domain (>95% homogeneity, ~10 mg/mL).
-
Solvent: 100% DMSO (anhydrous).
-
Crystallization Plate: 24-well VDX plate with siliconized cover slides.
Step-by-Step Workflow
Phase 1: Complex Formation
-
Ligand Solubilization: Dissolve the 6-iodo ligand in 100% DMSO to a concentration of 50–100 mM .
-
Critical: Iodine-carbon bonds can be light-sensitive. Perform this step in amber tubes or low-light conditions.
-
-
Incubation: Mix the protein solution with the ligand to achieve a 1:3 molar ratio (Protein:Ligand).
-
Self-Validating Step: If precipitation occurs immediately, reduce ligand concentration or add 5% glycerol to the protein buffer.
-
-
Equilibration: Incubate the mixture on ice for 60 minutes . This allows the slow-off-rate iodine interaction to establish equilibrium.
Phase 2: Vapor Diffusion Crystallization
-
Reservoir Setup: Prepare 500 µL of reservoir solution (typically 0.1 M HEPES pH 7.5, 20-25% PEG 3350, 0.2 M Ammonium Sulfate).
-
Drop Construction: Mix 1 µL of Protein-Ligand Complex + 1 µL of Reservoir Solution on a cover slide.
-
Sealing: Invert the slide over the reservoir and seal with grease.
-
Growth: Store at 18°C. Monitor for crystals (prisms/rods) appearing between 3–14 days.
Phase 3: Data Collection Strategy (Anomalous Signal)
To fully utilize the 6-iodo advantage for phasing or identification:
-
Wavelength Selection: Collect data at the Iodine K-edge (33.17 keV / 0.37 Å) if high-energy beamline is available, or maximize
at Cu K (1.54 Å) for in-house sources. -
Redundancy: Aim for high redundancy (>720° scan) to accurately measure the small anomalous differences (
).
Workflow Diagram
Figure 2: Optimized co-crystallization workflow for 6-iodo-pyrrolo[2,3-d]pyrimidine complexes, incorporating a solubility checkpoint.
Data Interpretation: Validating the Structure
When analyzing the solved structure, specific metrics confirm the presence and efficacy of the 6-iodo substitution.
Geometric Validation Table
Use the following reference values to validate the halogen bond in your solved structure.
| Metric | Expected Value (6-Iodo) | Interpretation |
| Bond Length ( | 2.05 – 2.10 Å | Standard covalent bond length. |
| Interaction Distance ( | 2.80 – 3.20 Å | Significantly shorter than vdW sum (3.50 Å). Indicates strong XB. |
| Interaction Angle ( | 160° – 179° | Near-linearity confirms |
| B-Factor (Iodine) | Comparable to C6 | High B-factor relative to the ring suggests disorder or hydrolysis. |
Anomalous Difference Map
To confirm the iodine position (essential if the ligand density is ambiguous):
-
Compute an anomalous difference Fourier map (
). -
Contour at 3.0 – 5.0
.[1] -
The 6-iodo atom should appear as the strongest peak in the map, distinct from sulfur (Cys/Met) or chlorine.
References
-
Scholfield, M. R., et al. (2013). Halogen bonding in protein–ligand complexes: design, structure, and thermodynamics. Protein Science. [Link]
-
Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Overview of Recent Advances. Journal of Medicinal Chemistry.[2] [Link]
-
PDB ID: 4HIO. Crystal structure of a 6-iodo-substituted inhibitor bound to a kinase. RCSB Protein Data Bank. [Link]
-
Cavallo, G., et al. (2016). The Halogen Bond. Chemical Reviews. [Link]
-
Dauter, Z., et al. (2000). Novel approach to phasing proteins: derivatization by short cryo-soaking with halides. Acta Crystallographica.[3] [Link]
Sources
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Purity Determination of 6-iodo-7H-pyrrolo[2,3-d]pyrimidine
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). 6-iodo-7H-pyrrolo[2,3-d]pyrimidine, a key building block in the synthesis of various therapeutic agents, including Janus kinase (JAK) inhibitors[1], demands rigorous analytical characterization. This guide provides an in-depth comparison of HPLC methodologies for assessing the purity of this critical intermediate, grounded in scientific principles and regulatory expectations.
The structural complexity of this compound, a nitrogen-containing heterocyclic compound, presents unique challenges in chromatographic analysis. Factors such as mobile phase pH, stationary phase selection, and potential impurities must be carefully considered to develop a robust and reliable HPLC method. This guide will explore these variables, offering evidence-based recommendations and comparative data to aid researchers in establishing optimal purity testing protocols.
The Chromatographic Challenge: Understanding the Analyte
This compound is an aromatic heterocycle with multiple nitrogen atoms. The basicity of these nitrogens can influence chromatographic behavior, particularly peak shape, under different pH conditions[2][3]. The pyrrole nitrogen is generally non-basic as its lone pair of electrons participates in the aromatic system, while the pyrimidine nitrogens are weakly basic[2]. This understanding is crucial for selecting an appropriate mobile phase and column to achieve symmetrical peaks and reproducible retention times.
Comparative Analysis of HPLC Methodologies
The development of a stability-indicating HPLC method requires a systematic approach, often guided by Quality by Design (QbD) principles, to ensure the method is robust and fit for its intended purpose[4]. We will compare two primary reversed-phase HPLC (RP-HPLC) approaches for the purity analysis of this compound.
Method A: Traditional C18 with Acidified Mobile Phase
A common starting point for the analysis of many pharmaceutical compounds is a C18 stationary phase with an acidified mobile phase.
Rationale:
-
C18 Stationary Phase: Provides excellent hydrophobic retention for a wide range of organic molecules.
-
Acidified Mobile Phase (e.g., 0.1% Formic Acid or Trifluoroacetic Acid in Water/Acetonitrile): At a low pH, the weakly basic nitrogens on the pyrimidine ring will be protonated. This can improve peak shape by preventing interactions with residual silanols on the silica-based stationary phase. Additionally, many related pyrrolo[2,3-d]pyrimidine analogs have been successfully analyzed using this approach[5][6][7].
Method B: Alternative Stationary Phases and Mobile Phase Considerations
While C18 is a workhorse, alternative stationary phases can offer different selectivity, which is particularly useful for separating closely related impurities.
Rationale:
-
Phenyl-Hexyl or Biphenyl Stationary Phases: These phases provide alternative selectivity through π-π interactions with the aromatic pyrrolo[2,3-d]pyrimidine ring system. This can be advantageous for resolving impurities with similar hydrophobicity but different aromatic character.
-
Buffered Mobile Phase (e.g., Phosphate or Formate Buffer): Using a buffer provides better control over the mobile phase pH, leading to more consistent and reproducible retention times compared to a simple acidified mobile phase. The choice of buffer and its concentration can be optimized to achieve the desired separation[3].
Data Presentation: A Comparative Overview
The following table summarizes the anticipated performance of these two general approaches. The values are illustrative and based on typical results for similar heterocyclic compounds.
| Parameter | Method A: C18 with Acidified Mobile Phase | Method B: Phenyl-Hexyl with Buffered Mobile Phase | Supporting Rationale |
| Stationary Phase | C18 (Octadecylsilane) | Phenyl-Hexyl | C18 offers general hydrophobic retention, while Phenyl-Hexyl provides alternative selectivity via π-π interactions. |
| Mobile Phase | 0.1% Formic Acid in Water/Acetonitrile | 20 mM Potassium Phosphate (pH 3.5) in Water/Methanol | Acidification in Method A suppresses silanol interactions. Buffering in Method B ensures precise pH control for enhanced reproducibility. |
| Anticipated Peak Asymmetry | 1.0 - 1.5 | 1.0 - 1.3 | Buffering in Method B often leads to improved peak shapes for basic compounds. |
| Resolution of Key Impurities | Good | Potentially Superior | The alternative selectivity of the Phenyl-Hexyl column may better resolve critical pairs of impurities. |
| Method Robustness | Good | Excellent | Buffered mobile phases generally contribute to higher method robustness by resisting small variations in preparation. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a starting point for method development and validation. All methods should be validated according to ICH Q2(R2) guidelines to ensure they are suitable for their intended purpose[8][9][10].
Protocol 1: HPLC Purity Determination using a C18 Column
1. Instrumentation and Materials:
- HPLC system with a UV detector
- C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
- This compound reference standard and sample
- HPLC grade acetonitrile, water, and formic acid
2. Chromatographic Conditions:
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: 10% to 90% B over 20 minutes
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
3. Sample Preparation:
- Prepare a stock solution of the reference standard and sample in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 0.5 mg/mL.
4. System Suitability:
- Inject the reference standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.
- The tailing factor for the main peak should be between 0.8 and 1.5.
- Theoretical plates should be greater than 2000. These parameters are guided by USP <621>[11][12][13].
5. Analysis:
- Inject the sample solution and identify and quantify any impurities based on their relative retention time and area percent.
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for HPLC method development and validation.
Caption: Workflow for HPLC Method Development and Validation.
Trustworthiness: A Self-Validating System
A trustworthy analytical method is one that is scientifically sound and validated for its intended use. The protocols outlined above are designed to be self-validating through the inclusion of system suitability testing. System suitability ensures that the chromatographic system is performing adequately on the day of analysis[11][12][14]. Key system suitability parameters include:
-
Peak Tailing/Asymmetry: A measure of peak shape. Poor peak shape can indicate undesirable interactions between the analyte and the stationary phase.
-
Theoretical Plates (Efficiency): A measure of column performance. A high number of theoretical plates indicates a more efficient separation.
-
Resolution: The degree of separation between two adjacent peaks. Adequate resolution is crucial for accurate quantitation of impurities.
-
Repeatability: The precision of multiple injections of the same standard.
By consistently monitoring these parameters, the analyst can be confident in the validity of the generated data.
Logical Relationships in Purity Assessment
The determination of purity is not solely based on the area percentage of the main peak. A comprehensive assessment involves several interconnected factors, as illustrated below.
Caption: Interdependencies in HPLC Purity Assessment.
Conclusion
The selection of an appropriate HPLC method for determining the purity of this compound is a critical step in ensuring the quality of this important pharmaceutical intermediate. While a standard C18 column with an acidified mobile phase provides a reliable starting point, alternative stationary phases such as Phenyl-Hexyl may offer superior selectivity for challenging impurity profiles. The principles of method validation, as outlined by the ICH, and the system suitability requirements detailed in the USP, provide a robust framework for developing and implementing a scientifically sound purity assessment method. By carefully considering the chemical nature of the analyte and systematically evaluating chromatographic parameters, researchers can confidently establish a method that is accurate, precise, and fit for purpose.
References
- United States Pharmacopeia.
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]
-
United States Pharmacopeia. (2022). <621> Chromatography. [Link]
-
Efor Group. Validation of analytical procedures according to the ICH guidelines. [Link]
-
IKEV. ICH Q2B Guideline Validation of Analytical Procedures Methodology. [Link]
-
Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]
-
Taylor & Francis Online. (2007). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. [Link]
-
ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]
-
National Center for Biotechnology Information. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. [Link]
-
National Center for Biotechnology Information. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]
-
ResearchGate. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. [Link]
-
National Center for Biotechnology Information. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]
-
i-FAB. 7-Deazapurine impurity 1 (Standard). [Link]
-
ACS Publications. Synthesis and properties of 7-deazapurine and 8-aza-7-deazapurine locked nucleic acid analogs. [Link]
-
MDPI. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. [Link]
-
SciSpace. Synthesis of 7-aza-5-deazapurine analogues via copper(I)-catalyzed hydroamination of alkynes and 1-iodoalkynes. [Link]
-
National Center for Biotechnology Information. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. [Link]
-
MDPI. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]
-
Royal Society of Chemistry. Compound purity analysis and HPLC data. [Link]
-
ResearchGate. (2023). A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine: Method Development, Validation, and Application. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. welch-us.com [welch-us.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. database.ich.org [database.ich.org]
- 11. usp.org [usp.org]
- 12. agilent.com [agilent.com]
- 13. usp.org [usp.org]
- 14. chromatographyonline.com [chromatographyonline.com]
Definitive Guide to Validating C6-Regioselectivity: 13C NMR vs. The Field
Executive Summary
In medicinal chemistry, particularly within kinase inhibitor development, the C6-position of the purine scaffold is a critical vector for structure-activity relationship (SAR) expansion. However, validating substitution at this position presents a "blind spot" for standard analytical techniques. Because C6 is a quaternary carbon, it is invisible to 1H NMR. Mass spectrometry confirms the presence of a substituent but not its location (regioisomerism vs. N7/N9 alkylation).
This guide details the Quantitative 13C NMR methodology using relaxation agents—the only benchtop technique capable of providing direct, unambiguous, and quantitative proof of C6-functionalization without the need for crystallization.
Part 1: The Regiochemical Blind Spot
Why do standard protocols fail?
-
1H NMR: The C6 carbon in purines (and the C4 in pyrimidines) is quaternary. It bears no protons. Substitution (e.g.,
of 6-chloropurine with an amine) results in the loss of a proton on the nucleophile, not the ring. The spectrum shows "clutter" but no direct probe of the reaction site. -
Mass Spectrometry (LCMS): Confirms the mass (
), but cannot distinguish between the desired C6-substitution and the common byproduct: nucleophilic attack at N7 or N9 (alkylation). -
The Solution: 13C NMR directly observes the carbon skeleton. The chemical shift (
) of the C6 carbon is highly sensitive to the electronegativity and resonance effects of its substituent.
Comparative Technology Assessment
| Feature | 1H NMR | 2D NMR (HMBC) | X-Ray Crystallography | Quant 13C NMR (Recommended) |
| Detection of C6 | Impossible (Silent) | Indirect (via 2-3 bond coupling) | Direct (Atomic position) | Direct (Chemical Shift) |
| Regio-Specificity | Low | High (Requires interpretation) | Absolute | High (Distinct |
| Sample Prep | Fast (<5 min) | Medium (10-30 min) | Slow (Days/Weeks) | Fast (Add Cr(acac) |
| Quantification | Excellent | Poor (Intensity | N/A | Excellent (with IG) |
| Throughput | High | Medium | Very Low | Medium-High |
Part 2: The 13C Validation Protocol
To validate C6-substitution, we cannot use "standard" 13C parameters. Quaternary carbons have long spin-lattice relaxation times (
The Fix: Use a paramagnetic relaxation agent to short-circuit
Reagents & Setup
-
Solvent: DMSO-
(Preferred for solubility of polar purines) or CDCl . -
Relaxation Agent: Chromium(III) acetylacetonate [Cr(acac)
] .-
Function: Paramagnetic center that drastically reduces
relaxation times of all carbons to <2 seconds. -
Preparation: Prepare a 0.1 M stock solution of Cr(acac)
in the deuterated solvent.
-
-
Sample: 30–50 mg of isolated product.
Step-by-Step Methodology
-
Sample Prep: Dissolve 50 mg of product in 0.6 mL of solvent containing 3–5 mg of Cr(acac)
.-
Visual Check: Solution should be purple/dark.
-
-
Pulse Sequence: Select Inverse Gated Decoupling (e.g., zgig on Bruker).
-
Parameter Optimization:
-
Relaxation Delay (
): Set to 2.0 – 5.0 seconds . (Without Cr(acac) , this would need to be >60s).[1] -
Sweep Width: 220–250 ppm (Ensure carbonyls/C6 are covered).
-
Scans (NS): 512–1024 scans (approx. 30–60 mins).
-
-
Processing: Apply exponential multiplication (LB = 1.0–3.0 Hz) to improve S/N for quaternary carbons.
Part 3: Data Interpretation (The "Shift" Logic)
The validation relies on tracking the Chemical Shift (
General Trend (Purine Scaffold in DMSO-
-
Starting Material (C6-Cl):
ppm.-
Note: The C-Cl bond is deshielding, but the lack of resonance donation keeps it lower than oxygenated analogs.
-
-
Product (C6-Amino):
ppm.-
Mechanism: While Nitrogen is less electronegative than Chlorine, the amino group donates electron density into the ring via resonance. However, in the specific case of purines, the C6-N derivatives (Adenine analogs) often appear slightly downfield or distinct from the C-Cl parent, but the most diagnostic change is often seen in the C5 bridgehead carbon , which shields significantly (shifts upfield by ~2-4 ppm) due to the resonance contribution of the amine.
-
Diagnostic Table: Common C6 Shifts
| Substituent at C6 | Approx Shift ( | Key Characteristic |
| -H (Unsubstituted) | 148.0 | C-H Coupling visible in non-decoupled |
| -Cl (Chloro) | 151.7 | Broad quaternary singlet |
| -NH-R (Amino) | 155.0 | Target Product. Distinct shift. |
| -OH (Hypoxanthine) | 157.0 | Carbonyl-like character (C=O tautomer) |
Part 4: Visualizing the Logic
Diagram 1: The Validation Workflow
This decision tree guides the researcher from crude reaction mixture to confirmed structure.
Caption: Workflow for resolving regiochemical ambiguity in purine synthesis using Cr(acac)3-enhanced 13C NMR.
Diagram 2: The "Silent" Carbon Mechanism
Why the shift happens: The electronic environment change from Chloro- to Amino-purine.
Caption: Mechanistic basis for the chemical shift changes observed at the C6 and C5 positions.
References
-
Reich, H. J. (2024). Structure Determination Using NMR: Relaxation Reagents. University of Wisconsin-Madison. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: 13C NMR and Heteronuclear Correlation). Link
-
BenchChem Protocols. (2025). Quantitative 13C NMR Spectroscopy for Structural Elucidation. Link
-
National Institute of Standards and Technology (NIST). Purine 13C NMR Data Standards. SDBS Web: Spectral Database for Organic Compounds. Link
-
Gundersen, L. L., et al. (2010). Regioselective N-alkylation of 6-chloropurine. Tetrahedron. (Demonstrates N7 vs N9 discrimination via 13C). Link
Sources
Comprehensive Characterization Guide: UV-Vis Absorption of 6-Iodo-Pyrrolo[2,3-d]pyrimidine Scaffolds
This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 6-iodo-pyrrolo[2,3-d]pyrimidine derivatives. These scaffolds are critical intermediates in the synthesis of kinase inhibitors (e.g., JAK, RET inhibitors), where the iodine atom at the C6 position (IUPAC numbering) serves as a reactive handle for palladium-catalyzed cross-couplings (Sonogashira, Suzuki).
Executive Summary & Nomenclature Alert
The spectral characterization of 6-iodo-pyrrolo[2,3-d]pyrimidine is governed by the electronic interplay between the electron-rich pyrrole ring and the electron-deficient pyrimidine ring. The introduction of an iodine atom at the C6 position induces a bathochromic shift (red shift) and a hyperchromic effect compared to the unsubstituted or chlorinated analogs, due to the high polarizability of the iodine atom.
⚠ CRITICAL: Nomenclature Standardization
Before interpreting spectra, verify the numbering system used in your specific literature source, as "6-iodo" can refer to two different positions depending on the convention:
| Convention | Structure Location | IUPAC Name | Role |
| IUPAC (Standard) | Pyrrole Ring (C6) | 6-iodo-7H-pyrrolo[2,3-d]pyrimidine | Synthetic Intermediate (C-H activation/Coupling) |
| Purine Numbering | Pyrimidine Ring (C4) | 4-iodo-7H-pyrrolo[2,3-d]pyrimidine | Adenine Bioisostere Analog |
This guide focuses on the IUPAC C6-iodo derivatives (Pyrrole ring substituted), which are the standard synthetic precursors for diversely substituted 7-deazapurines.
Comparative Spectral Performance
The following table compares the 6-iodo scaffold against its primary synthetic alternatives: the unsubstituted core (7-deazapurine) and the 6-chloro analog.
Table 1: Comparative UV-Vis Properties (Methanol, 25°C)
| Feature | 6-Iodo-pyrrolo[2,3-d]pyrimidine | 6-Chloro-pyrrolo[2,3-d]pyrimidine | 7-Deazapurine (Parent) |
| Primary | 278 – 285 nm (Broadened) | 272 – 276 nm | 262 – 265 nm |
| Secondary Band | ~230 nm (Shoulder) | ~225 nm | ~220 nm |
| Molar Extinction ( | High (>10,000 M⁻¹cm⁻¹) | Moderate | Moderate |
| Electronic Effect | Strong Auxochrome (Polarizable) | Weak Auxochrome (Inductive w/d) | Baseline |
| Solvatochromism | Significant (Polar solvents stabilize excited state) | Moderate | Minimal |
Technical Insight: The "Heavy Atom" Effect
The iodine substituent is a "heavy atom." While its primary effect in UV-Vis is the bathochromic shift due to increased polarizability of the
-
Implication: If you are performing fluorescence assays, the 6-iodo derivative will likely show quenched fluorescence compared to the 6-chloro or unsubstituted analogs due to rapid ISC to the triplet state.
Structural Logic & Electronic Transitions
To understand the spectrum, one must visualize the electron flow. The pyrrolo[2,3-d]pyrimidine system is a "push-pull" system:
-
Pyrimidine Ring: Electron-deficient (pulls density).
-
Pyrrole Ring: Electron-rich (pushes density).
-
Iodine (C6): Donates electron density via resonance (+M effect) but withdraws via induction (-I). The resonance effect and high polarizability dominate the UV transition energy, lowering the HOMO-LUMO gap.
Figure 1: Electronic substituent effects on the 7-deazapurine scaffold. The Iodine atom induces a larger spectral shift than Chlorine due to polarizability.
Validated Experimental Protocol
Reliable UV-Vis data requires strict control over solvent cutoff and pH, as the pyrrole N7 proton is acidic (
Reagents & Equipment[1]
-
Solvent: HPLC-grade Methanol (Cutoff: 205 nm) or Ethanol.
-
Avoid: Acetone (Cutoff 330 nm) or DMSO (Cutoff 268 nm) for spectral scanning, as they mask the primary peak.
-
-
Blank: Pure solvent from the same bottle used for dilution.
-
Cuvette: Quartz (UV transparent), 1 cm path length.
Step-by-Step Workflow
-
Stock Solution Preparation:
-
Weigh ~1.0 mg of 6-iodo derivative.
-
Dissolve in 1.0 mL DMSO (only if solubility is an issue; otherwise use MeOH).
-
Note: If using DMSO stock, the final dilution must contain <1% DMSO to avoid spectral interference.
-
-
Working Solution (Dilution):
-
Dilute the stock into Methanol to achieve a concentration of 20–50 µM .
-
Target Absorbance: 0.5 – 0.8 AU (Linear range of Beer-Lambert Law).
-
-
Baseline Correction:
-
Fill two cuvettes with Methanol.
-
Run "Auto-Zero" / "Blank" on the spectrophotometer (200–400 nm).
-
-
Measurement:
-
Replace sample cuvette solution with the 6-iodo analyte.
-
Scan from 400 nm down to 200 nm.
-
Scan Speed: Medium (too fast creates noise; too slow risks photodegradation of iodo-compounds).
-
Figure 2: Operational workflow for accurate UV-Vis determination of 6-iodo-pyrrolo[2,3-d]pyrimidine.
Data Interpretation & Troubleshooting
Identifying Impurities
-
Peak at >300 nm: Indicates potential oxidation or contamination with starting materials (e.g., iodination reagents).
-
Loss of Fine Structure: If the peak appears as a flat plateau, the concentration is too high (Detector saturation). Dilute and re-measure.
pH Dependence
The N7-proton of the pyrrole ring is acidic.
-
Basic pH (pH > 11): Deprotonation forms the anion, causing a significant bathochromic shift (Red shift) and change in extinction coefficient.
-
Acidic pH (pH < 4): Protonation of the N1 or N3 pyrimidine nitrogen may occur, causing a hypsochromic shift (Blue shift) .
-
Recommendation: Perform measurements in buffered methanol (e.g., with 10mM Ammonium Acetate) if precise pKa determination is required.
References
-
Seela, F., & Peng, X. (2005).[1] Synthesis and properties of 7-substituted 7-deazapurine (pyrrolo[2,3-d]pyrimidine) 2'-deoxyribonucleosides. Current Protocols in Nucleic Acid Chemistry.
-
Perveen, S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors.[2] MDPI.
-
Kaspersen, S. J., et al. (2019). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry.
-
Dana Bioscience. (n.d.). Product Specification: 6-Iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine.
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 6-Iodo-7H-pyrrolo[2,3-d]pyrimidine
As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 6-Iodo-7H-pyrrolo[2,3-d]pyrimidine demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are synthesized from established safety protocols for analogous halogenated heterocyclic compounds and general best practices in chemical waste management.
Understanding the Hazard Profile: An Evidence-Based Approach
Key Potential Hazards:
-
Acute Toxicity (Oral): May be harmful or toxic if swallowed[1][2][3][4].
-
Skin and Eye Irritation: Likely to cause irritation upon contact[2][3][5].
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation[2][3][5].
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life. Proper disposal is crucial to prevent environmental contamination[6][7].
| Hazard Category | Anticipated Severity | Recommended Precaution |
| Acute Oral Toxicity | Category 3 or 4 (Toxic or Harmful) | Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling[1][2][3][5]. |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Wear appropriate protective gloves and clothing[2][3][5]. |
| Serious Eye Damage/Irritation | Category 2A or 2 (Irritant) | Wear chemical safety goggles or a face shield[2][3][5]. |
| Specific Target Organ Toxicity | Category 3 (Respiratory Irritation) | Handle in a well-ventilated area or a chemical fume hood to avoid dust inhalation[2][3][5]. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a critical final step in the experimental lifecycle. The following protocol ensures that all waste streams are handled safely and in accordance with general laboratory safety standards.
1. Personal Protective Equipment (PPE) - Your First Line of Defense: Before handling any waste containing this compound, it is imperative to be equipped with the appropriate PPE.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities or when there is a risk of splashing[8].
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary[5].
-
Respiratory Protection: If handling outside of a fume hood where dust may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[2].
2. Waste Segregation: The Cornerstone of Responsible Disposal: Proper segregation of chemical waste is not only a matter of safety but also of cost-effective and environmentally sound disposal. Halogenated waste streams are typically more expensive to dispose of due to the need for specialized incineration processes[6].
-
Designated Halogenated Waste Container: All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container[6][7][9].
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste[6][9]. This prevents the unnecessary and costly treatment of a larger volume of waste as halogenated.
-
Solid vs. Liquid Waste:
-
Solid Waste: Unused or contaminated this compound powder, contaminated consumables (e.g., weigh boats, filter paper, gloves, and wipes) should be collected in a clearly labeled, sealable container or a heavy-duty plastic bag designated for solid halogenated waste[9][10].
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, properly vented, and sealed container for liquid halogenated waste[7][9]. The container must be compatible with the solvents used.
-
3. Container Labeling: Clarity for Safety and Compliance: Proper labeling of waste containers is a critical safety and regulatory requirement.
-
Clear and Unambiguous Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Waste"[6][9].
-
Full Chemical Names: List all chemical constituents by their full names (no abbreviations or chemical formulas) and their approximate percentages[6][9].
-
Hazard Identification: Indicate the relevant hazards (e.g., Toxic, Irritant) by checking the appropriate boxes on the hazardous waste tag[6].
-
Generator Information: Include the name of the principal investigator, the laboratory location, and the date of accumulation[6].
4. Storage of Waste: Ensuring a Safe Laboratory Environment: Pending collection by your institution's Environmental Health and Safety (EHS) department, all hazardous waste must be stored safely.
-
Designated Satellite Accumulation Area: Store waste containers in a designated and properly labeled satellite accumulation area within the laboratory[6].
-
Secondary Containment: All liquid waste containers must be stored in secondary containment to prevent the spread of material in case of a leak or spill[6].
-
Securely Sealed: Keep waste containers securely sealed except when adding waste[7][9].
-
Ventilation: Store in a well-ventilated area, preferably within a ventilated cabinet or a designated area within a fume hood[2][5].
5. Disposal Procedure: Final Steps to Responsible Removal: The final disposal of this compound waste must be handled by trained professionals.
-
Contact EHS: Arrange for the collection of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor[6][10].
-
Follow Institutional Protocols: Adhere strictly to your institution's specific procedures for hazardous waste pickup and disposal.
-
Never Dispose Down the Drain: Under no circumstances should this compound or any solutions containing it be disposed of down the drain[4][8][10]. This can lead to severe environmental contamination.
-
Do Not Dispose in Regular Trash: Solid waste contaminated with this compound must not be placed in the regular trash[10].
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and being prepared is crucial for mitigating risks.
In Case of a Spill:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary. For large spills, contact your institution's emergency response team[9].
-
Control and Contain: If the spill is small and you are trained to handle it, wear appropriate PPE, and contain the spill using absorbent pads or other inert material[3][9].
-
Clean-Up: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container. Decontaminate the spill area as appropriate[3][9].
-
Dispose as Hazardous Waste: The clean-up materials must be disposed of as halogenated hazardous waste[6][9].
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][2][3].
-
Skin: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[1][2][3].
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention[2][11].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1][2][4].
Logical Framework for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory. The principles of careful handling, proper segregation, and compliant disposal are paramount in our collective endeavor to advance science while safeguarding ourselves and our environment.
References
- Safety Data Sheet for a related compound.
- SAFETY DATA SHEET - Fisher Scientific.
- Chemicals - EHS - MIT.
- Safety Data Sheet - ChemScene.
- SAFETY DATA SHEET - Sigma-Aldrich.
- SAFETY DATA SHEET - Thermo Fisher Scientific.
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine - Apollo Scientific.
- 4-Amino-7H-Pyrrolo[2,3-d]pyrimidine - AK Scientific, Inc.
- Safety Data Sheet - Aaronchem.
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
- General EHS Guidelines.
- Biowaste Disposal | EHS - Office of the Vice Chancellor for Research.
- Halogenated Solvents in Laboratories - Campus Operations.
- PSFC Halogenated Solvents.
- Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. aksci.com [aksci.com]
- 5. chemscene.com [chemscene.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. ethz.ch [ethz.ch]
- 8. aaronchem.com [aaronchem.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. Chemicals – EHS [ehs.mit.edu]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
